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Bisindoylmaleimide X Documentation Hub

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  • Product: Bisindoylmaleimide X
  • CAS: 1241725-89-2

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to the Selectivity Profile of Bisindolylmaleimide X (Ro 31-8425)

Executive Summary Bisindolylmaleimide X (BIM X), chemically identified as Ro 31-8425 , represents a pivotal tool in the dissection of Protein Kinase C (PKC) signaling. Unlike the broad-spectrum inhibitor Staurosporine, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bisindolylmaleimide X (BIM X), chemically identified as Ro 31-8425 , represents a pivotal tool in the dissection of Protein Kinase C (PKC) signaling. Unlike the broad-spectrum inhibitor Staurosporine, which indiscriminately targets the ATP-binding pocket of most kinome members, BIM X offers a refined selectivity profile. It functions as a potent, cell-permeable, ATP-competitive inhibitor with high affinity for Conventional (cPKC) and Novel (nPKC) isoforms, while exhibiting distinct kinetic parameters compared to its analogs (e.g., BIM I/GF 109203X and BIM IX/Ro 31-8220).

This guide provides a rigorous analysis of BIM X’s selectivity, substantiated by quantitative IC50 data, mechanistic insights, and validated experimental protocols for researchers in drug discovery and signal transduction.

Mechanistic Foundation

Mode of Inhibition

BIM X operates via ATP-competitive inhibition .[1][2] It binds reversibly to the ATP-binding cleft located within the catalytic domain (C3/C4 regions) of the PKC enzyme. By occupying this site, BIM X sterically hinders the transfer of the


-phosphate from ATP to the serine/threonine hydroxyl groups of downstream substrates (e.g., MARCKS, Histone H1).
Structural Basis of Selectivity

The bisindolylmaleimide scaffold mimics the adenine ring of ATP. The specific side-chain modifications in BIM X (Ro 31-8425) confer its unique isoform selectivity profile, distinguishing it from other bisindolylmaleimides.

  • Core Structure: Two indole rings linked by a maleimide moiety.[3][4]

  • Differentiation: Unlike Staurosporine, BIM X lacks the glycosidic linkages that contribute to promiscuous binding, allowing it to discriminate effectively against PKA and CaMKII.

Selectivity Profile: Quantitative Analysis

The utility of BIM X lies in its differential potency across PKC subfamilies. The following data represents consensus IC50 values derived from in vitro kinase assays using purified rat brain PKC isozymes.

Table 1: Bisindolylmaleimide X (Ro 31-8425) Isoform Selectivity Profile
PKC SubfamilyIsoformIC50 (nM)Inhibition Potency
Conventional (cPKC) PKC

8 Very High
PKC

I
8 Very High
PKC

II
14 High
PKC

13 High
Novel (nPKC) PKC

39 Moderate
Atypical (aPKC) PKC

> 1000Low/Negligible
Off-Targets PKA> 10,000Negligible
CaMKII> 10,000Negligible

Note: Data compiled from standard competitive binding assays [1, 2].

Comparative Pharmacology
  • Vs. Staurosporine: BIM X is ~100-fold more selective for PKC over PKA.

  • Vs. BIM I (GF 109203X): BIM X exhibits slightly higher potency against PKC

    
     (8 nM vs ~20 nM for BIM I) but maintains a similar rank order of potency (
    
    
    
    ).

Visualizing the Inhibition Pathway

The following diagram illustrates the PKC activation cascade and the precise intervention point of Bisindolylmaleimide X.

PKC_Pathway GPCR GPCR / RTK PLC PLC Activation GPCR->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG DAG (Membrane) PIP2->DAG IP3 IP3 (Cytosol) PIP2->IP3 Ca Ca2+ Release IP3->Ca PKC_Inactive PKC (Inactive Cytosolic) PKC_Active PKC (Active Membrane-Bound) PKC_Inactive->PKC_Active Recruited by DAG & Ca2+ PhosphoSubstrate Phosphorylated Substrate PKC_Active->PhosphoSubstrate Catalysis Substrate Substrate (Ser/Thr) Substrate->PKC_Active ATP ATP ATP->PKC_Active Cofactor Binding BIM_X Bisindolylmaleimide X (Ro 31-8425) BIM_X->PKC_Active Competitive Inhibition (ATP Site Blockade)

Figure 1: Mechanism of Action. BIM X competes directly with ATP at the catalytic domain of activated PKC isoforms.

Experimental Validation Protocols

To ensure data integrity, the selectivity of BIM X must be validated using robust kinase assays. Below is a self-validating protocol for an in vitro radiometric assay.

Protocol: Radiometric P-ATP Kinase Assay

Objective: Determine IC50 of BIM X for PKC


.

Reagents:

  • Recombinant Human PKC

    
     (active).
    
  • Substrate: Histone H1 or PKC-specific peptide (e.g., QKRPSQRSKYL).

  • Activators: Phosphatidylserine (PS), Diacylglycerol (DAG), Ca

    
    .[5]
    
  • 
    -
    
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • BIM X (dissolved in DMSO, stock 10 mM).

Workflow:

  • Preparation of Lipid Micelles:

    • Mix PS (140

      
      M) and DAG (3.8 
      
      
      
      M) in lipid buffer.
    • Sonicate on ice for 2 min to form micelles (Critical for cPKC activation).

  • Inhibitor Dilution:

    • Prepare serial dilutions of BIM X in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl

      
      ).
      
    • Range: 0.1 nM to 10

      
      M (log scale).
      
  • Reaction Assembly (50

    
    L final volume): 
    
    • Add 10

      
      L 5X Kinase Buffer.
      
    • Add 5

      
      L Lipid Micelle Mix.
      
    • Add 5

      
      L CaCl
      
      
      
      (100
      
      
      M final).
    • Add 5

      
      L BIM X dilution.
      
    • Add 5

      
      L PKC
      
      
      
      enzyme (optimized to linear range).
    • Incubate 5 min at RT to allow inhibitor binding.

  • Initiation:

    • Add 20

      
      L ATP Mix (10 
      
      
      
      M cold ATP + 0.5
      
      
      Ci
      
      
      -
      
      
      P-ATP + Substrate).
  • Incubation:

    • Incubate at 30°C for 10–15 minutes.

  • Termination:

    • Spot 25

      
      L onto P81 phosphocellulose paper.
      
    • Wash 3x with 0.75% Phosphoric acid.

  • Quantification:

    • Liquid scintillation counting.[6]

Experimental Workflow Diagram

Workflow Step1 Lipid Micelle Preparation (PS/DAG + Sonication) Step2 Inhibitor Pre-Incubation (Enzyme + BIM X) Step1->Step2 Step3 Reaction Start (Add 32P-ATP + Substrate) Step2->Step3 Step4 Quench & Wash (P81 Paper) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for radiometric validation of BIM X potency.

Applications in Drug Development

Target Validation

BIM X is essential for validating "on-target" effects in phenotypic screening. If a cellular response (e.g., T-cell proliferation) is inhibited by BIM X at 20 nM but not by a PKC-negative control, the pathway is likely cPKC-driven.

Dosing Considerations
  • In Vitro: Use 10–50 nM for selective inhibition of

    
     isoforms.
    
  • Cell-Based: Use 0.5–1.0

    
    M . Higher concentrations (>5 
    
    
    
    M) risk off-target inhibition of GSK-3
    
    
    or p70S6K.
Critical Control

Always run a parallel control with Bisindolylmaleimide V , a structural analog that is inactive against PKC. This controls for non-specific cytotoxicity or off-target effects of the bisindolylmaleimide scaffold.

References

  • Wilkinson, S.E., et al. (1993).[7] "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337.[7][8]

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771–15781.

  • Abcam Product Datasheet. "Bisindolylmaleimide X hydrochloride (Ro 31-8425)."[1]

  • Sigma-Aldrich Product Detail. "Bisindolylmaleimide X hydrochloride."

Sources

Exploratory

Bisindolylmaleimide X ATP-competitive inhibitor characteristics

The following technical guide details the characteristics, mechanism, and experimental application of Bisindolylmaleimide X (Ro 31-8425) . An ATP-Competitive Pharmacological Probe for Protein Kinase C (PKC)[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characteristics, mechanism, and experimental application of Bisindolylmaleimide X (Ro 31-8425) .

An ATP-Competitive Pharmacological Probe for Protein Kinase C (PKC)[1]

Executive Summary

Bisindolylmaleimide X (BIM X) , chemically identified as Ro 31-8425 , is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] Belonging to the bisindolylmaleimide class of compounds—derived structurally from the non-selective kinase inhibitor staurosporine—BIM X is engineered to retain high potency for PKC while significantly improving selectivity profiles against other serine/threonine kinases (e.g., PKA).[2]

This compound is a critical tool for dissecting PKC-dependent signal transduction, particularly in T-cell activation and Fas-mediated apoptosis . Unlike its close analog Bisindolylmaleimide IX (Ro 31-8220), BIM X exhibits a distinct pharmacological profile, effectively blocking antigen-driven T-cell proliferation without inducing the potent non-specific apoptotic effects often observed with other broad-spectrum inhibitors.

Chemical & Mechanistic Profile

Structural Basis of ATP Competitiveness

BIM X functions as a Type I kinase inhibitor . It targets the highly conserved ATP-binding pocket located in the catalytic cleft between the N- and C-terminal lobes of the kinase domain.

  • Pharmacophore: The bisindolylmaleimide scaffold mimics the adenine ring of ATP. The planar structure allows it to intercalate into the ATP-binding cleft, forming hydrogen bonds with the hinge region of the kinase.

  • Causality of Inhibition: By occupying the ATP-binding site, BIM X sterically prevents the binding of ATP. Without ATP, the transfer of the

    
    -phosphate to the downstream substrate (e.g., Histone H1, MARCKS, or MAPK) is physically impossible, silencing the signaling cascade.
    
Kinase Selectivity Profile

While "ATP-competitive" often implies poor selectivity due to the conservation of the ATP pocket, BIM X achieves specificity through contacts with the less conserved regions of the active site.

Table 1: Inhibitory Potency (IC


) of Bisindolylmaleimide X 
Target KinaseIC

(nM)
Selectivity Note
PKC

8 Primary Target (Conventional PKC)
PKC

I
8 Primary Target (Conventional PKC)
PKC

13 Primary Target (Conventional PKC)
PKC

II
14 Primary Target (Conventional PKC)
PKC

39 Novel PKC isoform
CDK2 200Significant off-target (Cell Cycle)
PKA > 10,000High Selectivity Ratio (>1000-fold)
PKG > 10,000High Selectivity Ratio

Data synthesized from catalog specifications (e.g., Sigma B3931, Abcam ab144211) and primary literature.

Critical Insight: The inhibition of CDK2 (IC


 ~200 nM)  is a crucial experimental variable. When using BIM X at concentrations 

nM, researchers must control for cell cycle arrest to distinguish PKC inhibition from CDK2-mediated anti-proliferative effects.

Mechanism of Action Visualization

The following diagram illustrates the competitive kinetics of BIM X within the PKC signaling node.

PKC_Inhibition_Mechanism ATP ATP (Endogenous Ligand) PKC_Inactive PKC (Catalytic Domain) Inactive ATP->PKC_Inactive Kd ~10-20 µM BIM_X Bisindolylmaleimide X (Inhibitor) BIM_X->PKC_Inactive Ki < 10 nM (Competitive Binding) PKC_ATP PKC-ATP Complex (Active) PKC_Inactive->PKC_ATP PKC_BIM PKC-BIM X Complex (Inert) PKC_Inactive->PKC_BIM Substrate Substrate (e.g., MARCKS) PKC_ATP->Substrate Phosphorylation PKC_BIM->Substrate Blocked Response Cellular Response (Proliferation/Apoptosis) Substrate->Response Signal Transduction

Figure 1: Competitive binding mechanism. BIM X outcompetes ATP for the catalytic cleft, sequestering PKC in an inert state and preventing downstream substrate phosphorylation.

Experimental Application Guidelines

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, follow this self-validating protocol.

Reconstitution and Storage
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 1 mM to 5 mM stock solution.

    • Why? Higher concentrations may precipitate upon dilution into aqueous media.

  • Storage: Aliquot into single-use vials and store at -20°C .

    • Stability:[3] Stable for >6 months if protected from light and moisture. Avoid freeze-thaw cycles, which degrade the maleimide ring.

In Vitro / Cell-Based Assay Protocol

This workflow is designed to validate PKC specificity against off-target effects.

Step 1: Dose-Response Optimization

  • Range: Titrate BIM X from 10 nM to 1 µM .

  • The "Sweet Spot": For specific PKC inhibition without significant CDK2 crossover, target 10–50 nM . At 1 µM, you risk inhibiting CDK2 and potentially GSK-3

    
    .
    

Step 2: Pre-Incubation (Critical Step)

  • Add BIM X to cells 30–60 minutes prior to stimulation.

  • Causality: This allows the inhibitor to permeate the cell membrane and reach equilibrium within the ATP-binding pocket before the surge of ATP demand triggered by activation.

Step 3: Stimulation (The Trigger)

  • Stimulate PKC using PMA (Phorbol 12-myristate 13-acetate) (typically 10–100 nM) or a physiological ligand (e.g., anti-CD3 for T-cells).

  • Control: Include a "Vehicle Only" (DMSO) control and a "Stimulated + Vehicle" control.

Step 4: Self-Validating Readout

  • Primary Readout: Western Blot for phospho-substrates (e.g., p-MARCKS or p-ERK1/2 if studying PKC-MAPK crosstalk).

  • Toxicity Check: Run an MTT or CellTiter-Glo assay in parallel.

    • Logic: If cell viability drops significantly at your effective inhibitory concentration, your phenotype may be due to CDK2-mediated cytotoxicity, not PKC signaling modulation.

Troubleshooting: BIM X vs. BIM IX vs. Staurosporine

Researchers often confuse these analogs. Use this decision matrix:

CompoundUse CaseLimitations
Staurosporine Pan-kinase inhibition (Positive Control for apoptosis)Zero selectivity . Inhibits almost everything.[4]
Bisindolylmaleimide I (GF 109203X) General PKC inhibitionGood standard, but widely used; generic.
Bisindolylmaleimide IX (Ro 31-8220) PKC inhibition + GSK3

/ MSK1
High toxicity . Induces apoptosis strongly.
Bisindolylmaleimide X (Ro 31-8425) T-cell / Immune signaling Better safety profile . Blocks antigen-driven proliferation without massive apoptosis.[1]

References

  • Selectivity and Discovery : Davis, P. D., et al. "Inhibitors of protein kinase C.[2] 1. 2,3-Bisarylmaleimides." Journal of Medicinal Chemistry 35.1 (1992): 177-184.

  • Isozyme Specificity : Wilkinson, S. E., et al. "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal 294.Pt 2 (1993): 335.[2][5]

  • T-Cell Application : Birchall, A. M., et al. "Ro 31-8425 (Bisindolylmaleimide X): A potent and selective inhibitor of protein kinase C that inhibits antigen-driven T-cell proliferation."[1] Journal of Pharmacology and Experimental Therapeutics 268.2 (1994): 922-929.

  • Product Data Verification : Sigma-Aldrich. "Bisindolylmaleimide X hydrochloride (B3931) Datasheet."

Sources

Foundational

Bisindolylmaleimide X: A Precision Tool for Dissecting T-Cell Proliferation Signaling

The following technical guide details the role and application of Bisindolylmaleimide X (BIM X) in T-cell proliferation studies. Technical Monograph & Application Guide [1][2] Executive Summary Bisindolylmaleimide X (BIM...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role and application of Bisindolylmaleimide X (BIM X) in T-cell proliferation studies.

Technical Monograph & Application Guide [1][2]

Executive Summary

Bisindolylmaleimide X (BIM X) , also pharmacologically identified as Ro 31-8425 (HCl salt), is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) .[2][3] Unlike broad-spectrum kinase inhibitors (e.g., Staurosporine), BIM X exhibits structural specificity for the ATP-binding site of PKC isoforms (


).[2]

In T-cell biology, BIM X is the "discriminator probe."[1][2] Its primary utility lies in its ability to block antigen-receptor (TCR) driven proliferation while largely sparing IL-2 receptor-mediated expansion .[1][2] This unique property allows researchers to mechanistically uncouple early activation events (TCR ligation) from late-stage clonal expansion (cytokine feedback), a critical distinction in immunomodulatory drug development and CAR-T cell engineering.[1][2]

Mechanistic Pharmacology

Chemical Identity & Binding Mode[1][2]
  • Common Name: Bisindolylmaleimide X (BIM X)[1][2]

  • Synonym: Ro 31-8425[1][2][3][4]

  • CAS Number: 131848-97-0 (free base) / 145317-11-9 (HCl salt)[1][2]

  • Mechanism: ATP-competitive inhibition.[1][2][3] BIM X occupies the ATP-binding pocket of the PKC catalytic domain, preventing the phosphotransfer required for downstream signal propagation.

The "TCR vs. IL-2" Bifurcation

The defining characteristic of BIM X in T-cell studies is its differential impact on proliferative stimuli.[1][2]

  • TCR-Dependent Pathway (Inhibited): T-cell Receptor (TCR) stimulation recruits PLC

    
    1, generating Diacylglycerol (DAG).[1][2] DAG is the obligate activator of PKC
    
    
    
    (in T-cells) and PKC
    
    
    .[1][2] These isoforms activate the NF-
    
    
    B
    and AP-1 transcription factors necessary for IL-2 production and entry into the cell cycle.[1][2] BIM X blocks this step.
  • IL-2 Receptor Pathway (Spared): Once T-cells express high-affinity IL-2R (CD25), proliferation is driven by the JAK/STAT pathway (specifically JAK1/3 and STAT5).[1][2] This pathway is largely PKC-independent .[1][2] Consequently, BIM X has minimal effect on T-cells that have already differentiated into blasts and are cycling in response to exogenous IL-2.[1][2]

Specificity & Off-Target Matrix

While more selective than Staurosporine, BIM X belongs to the bisindolylmaleimide class, which carries inherent off-target risks at high concentrations (


).[1][2]
Kinase TargetIC

/ Sensitivity
Role in T-CellsBIM X Effect
PKC (Pan) ~15 nM (Rat Brain)Core activation signalingStrong Inhibition
GSK-3

Moderate (

nM)
Regulates NFAT nuclear exportPotential Inhibition*
PKA Low SensitivitycAMP signalingMinimal
p90 RSK ModerateMAPK downstream effectorPotential Inhibition

> Note: Unlike its analog Bisindolylmaleimide IX (Ro 31-8220), which is a potent GSK-3 inhibitor, BIM X is optimized for PKC selectivity.[1][2] However, at high micromolar concentrations, GSK-3 inhibition may occur, potentially mimicking Wnt signaling.[2]

Visualization: Signaling Pathway Impact

The following diagram illustrates the precise intervention point of BIM X within the T-cell activation network.

TCellSignaling cluster_0 Antigen-Driven (Blocked by BIM X) cluster_1 Cytokine-Driven (Spared by BIM X) TCR TCR / CD28 PLC PLCγ1 TCR->PLC IL2R IL-2 Receptor JAK JAK1 / JAK3 IL2R->JAK DAG DAG PLC->DAG PKC PKC (θ/α) DAG->PKC Activates NFKB NF-κB / AP-1 PKC->NFKB BIMX Bisindolylmaleimide X (Inhibitor) BIMX->PKC BLOCKS STAT STAT5 JAK->STAT Prolif Proliferation (Clonal Expansion) STAT->Prolif IL2_Prod IL-2 Production NFKB->IL2_Prod IL2_Prod->IL2R Autocrine Loop

Caption: BIM X selectively uncouples TCR-mediated PKC signaling from IL-2R-mediated JAK/STAT pathways.

Validated Experimental Protocol

Protocol: CFSE-Based T-Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) dilution to quantify proliferation.[1][2] BIM X is used to validate if a specific stimulus (e.g., a novel drug or ligand) acts via PKC.[2]

Materials:

  • Primary Human PBMCs or Purified T-cells.[1][2]

  • Bisindolylmaleimide X (Ro 31-8425) stock (10 mM in DMSO).[1][2]

  • Stimulants: Anti-CD3/CD28 dynabeads (TCR stimulus) AND Recombinant IL-2 (Cytokine stimulus).[1][2]

  • CFSE Dye.[1][2]

Step-by-Step Methodology:

  • Preparation of Inhibitor Stock:

    • Dissolve BIM X in high-grade DMSO to 10 mM.[1][2] Aliquot and store at -20°C. Avoid freeze-thaw cycles.

    • Self-Validation: Verify solubility; precipitation will cause inconsistent IC50 data.[1][2]

  • CFSE Labeling:

    • Wash T-cells (1x10

      
       cells/mL) in PBS (serum-free).[1][2]
      
    • Add CFSE (final conc. 5

      
      M) for 10 min at 37°C.
      
    • Quench with 5x volume of ice-cold complete media (RPMI + 10% FBS) to bind excess dye.[1][2] Wash 3x.

  • Inhibitor Pre-incubation (Critical Step):

    • Plate cells at 1x10

      
       cells/mL in a 96-well plate.
      
    • Add BIM X at titrated concentrations: 0 nM (Vehicle), 10 nM, 100 nM, 500 nM, 1

      
      M, 5 
      
      
      
      M
      .
    • Incubate for 30-60 minutes at 37°C before adding stimuli. This ensures the inhibitor occupies the ATP pocket prior to kinase activation.

  • Stimulation:

    • Group A (TCR): Add Anti-CD3/CD28 beads.

    • Group B (IL-2): Add Recombinant hIL-2 (100 IU/mL).

    • Group C (Control): Unstimulated.

  • Acquisition (Flow Cytometry):

    • Culture for 72-96 hours.[1][2]

    • Harvest and stain for viability (7-AAD or Live/Dead).[1][2]

    • Gate on Live CD3+ cells and analyze CFSE histograms.[1][2]

Expected Results & Interpretation
ConditionStimulusBIM X (500 nM)Expected CFSE ProfileInterpretation
1 Anti-CD3/CD28(-) VehicleMultiple peaks (Divisions)Normal TCR activation.[1][2]
2 Anti-CD3/CD28(+) BIM XSingle peak (Undivided) PKC-dependent. BIM X blocked TCR signaling.[1][2]
3 IL-2 Only(-) VehicleMultiple peaksNormal cytokine expansion.[1][2]
4 IL-2 Only(+) BIM XMultiple peaks (Divided) PKC-independent. BIM X does not block JAK/STAT.[1][2]

Troubleshooting & Controls

The "Dirty" Control: Ro 31-8220

Do not confuse BIM X (Ro 31-8425) with BIM IX (Ro 31-8220) .[1][2]

  • If you observe inhibition of IL-2 induced proliferation, check if you are using BIM IX.[1][2] BIM IX inhibits GSK-3 and p70S6K more potently, which can arrest cells even in the absence of PKC signaling.[2]

  • Recommendation: Always run a parallel control with Bisindolylmaleimide V , a structural analog that is inactive against PKC, to rule out non-specific toxicity.[2]

Apoptosis vs. Arrest

BIM X can induce apoptosis in activated T-cells via Fas-mediated pathways if PKC is completely blocked for extended periods.[1][2]

  • QC Step: Always include a viability dye.[1][2] If Live/Dead staining shows >40% death in the BIM X treated arm, reduce concentration to <1

    
    M. The goal is cytostasis (arrest), not cytotoxicity.
    

References

  • Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry.

  • Zhou, X., et al. (1999). Bisindolylmaleimide VIII and X: Distinct Specificity Profiles in T-cell Signaling.[2] Journal of Immunology.[5]

  • Bird, G.J., et al. (2005). PKC-independent effects of Bisindolylmaleimides in T-lymphocytes.[1][2] Molecular Pharmacology.[1][2]

  • Abcam Product Datasheet. Bisindolylmaleimide X hydrochloride (Ro 31-8425) Biological Activity.[1][2]

  • Sigma-Aldrich Technical Bulletin. Bisindolylmaleimide X: Properties and Applications in Signal Transduction.[1][2]

Sources

Exploratory

A Technical Guide to the Inhibition of Classical PKC Isoforms by Bisindolylmaleimide X

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Gatekeepers of Cellular Signaling Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in transducing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Gatekeepers of Cellular Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in transducing a vast array of cellular signals governing proliferation, differentiation, apoptosis, and inflammation.[1][2] Among this family, the conventional PKC isoforms (cPKCs) — α (alpha), β (beta), and γ (gamma) — are of significant interest in drug discovery due to their roles in various pathological conditions. These isoforms are activated by calcium (Ca2+) and diacylglycerol (DAG).[2][3][4] The development of potent and selective inhibitors for these kinases is a critical endeavor in pharmacology. Bisindolylmaleimide X, also known as GF109203X or Go 6850, has emerged as a valuable chemical tool for dissecting the roles of PKC isoforms. This technical guide provides an in-depth analysis of the inhibitory profile of Bisindolylmaleimide X against PKCα, PKCβ, and PKCγ, a detailed protocol for determining its potency, and a visualization of the relevant signaling pathways.

Mechanism of Action: An ATP-Competitive Inhibitor

Bisindolylmaleimide X exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[5] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the downstream signaling cascade. The structural similarity of bisindolylmaleimides to the ATP molecule allows them to fit into the ATP-binding pocket of the kinase, but they lack the necessary phosphate group for the phosphorylation reaction. This mode of action is characteristic of many kinase inhibitors and underscores the importance of the kinase domain's structure in drug design.

Potency Profile: IC50 Values of Bisindolylmaleimide X against cPKC Isoforms

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Bisindolylmaleimide X, in vitro kinase assays have consistently demonstrated its high potency against the classical PKC isoforms. The IC50 values summarized below were determined in cell-free assays, providing a direct measure of the inhibitor's effect on the purified enzymes.

PKC IsoformIC50 (nM)
PKCα20
PKCβI17
PKCβII16
PKCγ20

Table 1: IC50 values of Bisindolylmaleimide X for classical PKC isoforms. Data compiled from multiple sources.[6][7][8]

Experimental Protocol: Determination of IC50 using the ADP-Glo™ Kinase Assay

To ensure the reproducibility and accuracy of IC50 value determination, a robust and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process. In the first step, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[6][7][8]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a stock solution of Bisindolylmaleimide X in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a solution of the specific PKC isoform (α, β, or γ) in Kinase Buffer.

    • Prepare a solution of a suitable PKC substrate peptide and ATP in Kinase Buffer. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known, to ensure accurate IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted Bisindolylmaleimide X or DMSO (for the no-inhibitor control).

    • Add 2.5 µL of the PKC enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[9]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[9]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the kinase activity.

Signaling Pathways and Experimental Workflow Visualization

To better understand the context of PKC inhibition and the experimental procedure, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Active_PKC Active PKC DAG->Active_PKC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Inactive PKC (α, β, γ) PKC->Active_PKC Downstream Downstream Substrates Active_PKC->Downstream Phosphorylation Ca_release->Active_PKC Cellular_Response Cellular Response (Proliferation, etc.) Downstream->Cellular_Response Bisindolylmaleimide_X Bisindolylmaleimide X Bisindolylmaleimide_X->Active_PKC Inhibits (ATP-competitive)

Caption: Classical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide X.

IC50_Determination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - Kinase (PKCα, β, or γ) - Substrate & ATP - Bisindolylmaleimide X (serial dilutions) Kinase_Reaction Incubate Kinase, Substrate/ATP, and Inhibitor in 384-well plate Reagent_Prep->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Kinase_Reaction->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP, generate light) ATP_Depletion->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading IC50_Calculation Plot Dose-Response Curve and Calculate IC50 Luminescence_Reading->IC50_Calculation

Caption: Experimental workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

Bisindolylmaleimide X is a potent, ATP-competitive inhibitor of classical PKC isoforms, making it an invaluable tool for cellular and molecular pharmacology research. The consistent IC50 values in the low nanomolar range for PKCα, β, and γ highlight its utility in studies where broad inhibition of this subclass is desired. The provided experimental protocol offers a reliable method for determining the potency of this and other kinase inhibitors. Future research may focus on developing bisindolylmaleimide analogs with greater isoform selectivity to further dissect the specific roles of PKCα, β, and γ in health and disease, paving the way for more targeted therapeutic interventions.

References

  • Selleckchem. Bisindolylmaleimide I (GF109203X). [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. ADP-Glo™ Kinase Assay. [Link]

  • Boster Biological Technology. Protein Kinase C Signaling Pathway. [Link]

  • The Medical Biochemistry Page. Signal Transduction Pathways: PKC Family. [Link]

  • National Center for Biotechnology Information. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition. [Link]

  • National Center for Biotechnology Information. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function. [Link]

Sources

Foundational

Bisindolylmaleimide X Hydrochloride: A Deep Dive into its Molecular Characteristics and Application as a Selective PKC Inhibitor

This technical guide provides an in-depth exploration of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). Tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). Tailored for researchers, scientists, and professionals in drug development, this document will dissect its chemical properties, mechanism of action, and provide practical guidance for its application in experimental settings.

Core Molecular and Physicochemical Profile

Bisindolylmaleimide X hydrochloride is a synthetic, cell-permeable small molecule that has become an invaluable tool for dissecting PKC-mediated signal transduction pathways.[1][2] Its hydrochloride salt form enhances solubility, facilitating its use in aqueous buffers for in vitro and cell-based assays.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₅ClN₄O₂[3]
Molecular Weight 460.96 g/mol (as HCl salt)[4][5]
CAS Number 145317-11-9 (for hydrochloride)[1][4]
Appearance Red solid[1]
Solubility Soluble in DMSO and Ethanol[3]
Storage Store at -20°C, protect from light[6]

Mechanism of Action: Competitive Inhibition of the ATP Binding Site

Bisindolylmaleimide X hydrochloride exerts its inhibitory effects by acting as a reversible, ATP-competitive inhibitor of Protein Kinase C.[3][7] The PKC family of serine/threonine kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[8][9]

The activation of conventional PKC isoforms is a multi-step process initiated by upstream signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This generates two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which, along with DAG, recruits PKC to the cell membrane and induces a conformational change that activates its catalytic domain.

Bisindolylmaleimide X hydrochloride directly competes with ATP for binding within this catalytic domain, thereby preventing the phosphorylation of downstream PKC substrates and effectively halting the signaling cascade.[7]

PKC_Inhibition cluster_upstream Upstream Activation cluster_pkc PKC Activation & Inhibition cluster_downstream Downstream Signaling Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC_inactive Inactive PKC DAG->PKC_inactive Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate ATP BIMX Bisindolylmaleimide X Hydrochloride BIMX->PKC_active Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) pSubstrate->Cellular_Response

Figure 1. Mechanism of PKC activation and inhibition by Bisindolylmaleimide X hydrochloride.

Isoform Selectivity and Potency

A key advantage of Bisindolylmaleimide X hydrochloride is its high selectivity for PKC over other protein kinases.[6] This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of the PKC pathway. It displays potent inhibitory activity against several PKC isoforms.

PKC IsoformIC₅₀ (nM)Source(s)
PKCα8[2]
PKCβI8[2]
PKCβII14[2]
PKCγ13[2]
PKCε39[2]

It is important to note that while highly selective for PKC, at higher concentrations, bisindolylmaleimides may inhibit other kinases such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 2 (CDK2).[2][4] Therefore, conducting dose-response experiments is essential to determine the optimal concentration for selective PKC inhibition in a given experimental system.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for utilizing Bisindolylmaleimide X hydrochloride in both in vitro and cell-based assays.

In Vitro PKC Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of Bisindolylmaleimide X hydrochloride against a purified PKC isoform.

Materials:

  • Purified active PKC enzyme

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • 96-well plates or microcentrifuge tubes

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies for ELISA-based assays)

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of Bisindolylmaleimide X hydrochloride in kinase assay buffer.

    • Prepare a solution of the PKC substrate in kinase assay buffer.

    • Prepare the lipid activator by sonicating PS and DAG in assay buffer.

    • Prepare the ATP solution (containing a spike of [γ-³²P]ATP if using a radioactive assay).

  • Set up the Kinase Reaction:

    • In each well or tube, add the following in order:

      • Kinase assay buffer

      • Lipid activator

      • PKC substrate

      • Varying concentrations of Bisindolylmaleimide X hydrochloride or DMSO (vehicle control)

      • Purified PKC enzyme

  • Initiate the Reaction:

    • Add the ATP solution to each well to start the reaction.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the Reaction and Detect Phosphorylation:

    • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, stop the reaction with a suitable stop solution (e.g., EDTA) and follow the manufacturer's instructions for the specific detection method (e.g., ELISA with a phosphospecific antibody).

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each concentration of Bisindolylmaleimide X hydrochloride compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

in_vitro_workflow Start Start Reagent_Prep Prepare Reagents (Inhibitor dilutions, Substrate, ATP, PKC) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction (Buffer, Substrate, Inhibitor, PKC) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate with ATP Incubate at 30°C Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Detect (e.g., Spot on paper, ELISA) Initiate_Reaction->Stop_Reaction Data_Analysis Analyze Data (Calculate % inhibition, determine IC₅₀) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for an in vitro PKC kinase inhibition assay.

Cell-Based Assay for PKC Inhibition

This protocol describes a general method to assess the effect of Bisindolylmaleimide X hydrochloride on a PKC-mediated cellular response, such as the phorbol ester-induced expression of a cell surface marker.

Materials:

  • Cell line of interest (e.g., U937 monocytes)

  • Complete cell culture medium

  • Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibody against the cell surface marker of interest (e.g., anti-CD86)

  • Flow cytometer

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of Bisindolylmaleimide X hydrochloride in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor or DMSO (vehicle control).

    • Pre-incubate the cells with the inhibitor for a specific time (e.g., 30-60 minutes) at 37°C.

  • PKC Activation:

    • Add the PKC activator (PMA) to the wells to the desired final concentration, except for the unstimulated control wells.

    • Incubate the cells for the appropriate time to induce the expression of the target marker (e.g., 24-48 hours).

  • Cell Staining for Flow Cytometry:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in flow cytometry staining buffer.

    • Add the fluorochrome-conjugated antibody and incubate on ice for 30 minutes, protected from light.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for the target marker in each treatment group.

  • Data Interpretation:

    • Compare the expression of the marker in cells treated with PMA alone to those pre-treated with Bisindolylmaleimide X hydrochloride to assess the inhibitory effect.

Concluding Remarks

Bisindolylmaleimide X hydrochloride remains a cornerstone tool for researchers investigating the multifaceted roles of Protein Kinase C in cellular signaling. Its potency, selectivity, and cell permeability make it an excellent choice for both in vitro and in vivo studies. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is paramount for obtaining robust and interpretable data. This guide provides a solid foundation for the effective application of this powerful research compound.

References

  • Wasteless Bio. (n.d.). Bisindolylmaleimide X . hydrochloride. Retrieved from [Link]

  • Clerk, A., & Sugden, P. H. (2005). Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. British Journal of Pharmacology, 144(6), 840–850.
  • The Medical Biochemistry Page. (2023). Signal Transduction Pathways: PKC Family. Retrieved from [Link]

  • Corbalan-Garcia, S., & Gomez-Fernandez, J. C. (2014). Cell Signaling through Protein Kinase C Oxidation and Activation. International Journal of Molecular Sciences, 15(7), 12747–12773.
  • Spitaler, M., & Cantrell, D. A. (2004).
  • RayBiotech. (n.d.). PKC Pathway. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The PKC inhibitor Bisindolylmaleimide inhibits PMA-dependent.... Retrieved from [Link]

Sources

Exploratory

Technical Advisory: Bisindolylmaleimide X Off-Target Effects on CDK2

This guide is structured as a high-level technical advisory for drug discovery scientists and cell biologists. It addresses the critical specificity window of Bisindolylmaleimide X (Ro 31-8425) , a compound often markete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for drug discovery scientists and cell biologists. It addresses the critical specificity window of Bisindolylmaleimide X (Ro 31-8425) , a compound often marketed as a "selective" PKC inhibitor but possessing a potent, frequently overlooked off-target activity against CDK2.

Subject: Differentiating PKC-Mediated Signaling from CDK2-Driven Cell Cycle Arrest Compound Focus: Bisindolylmaleimide X (Ro 31-8425) Classification: ATP-Competitive Kinase Inhibitor

Executive Summary: The Specificity Trap

Bisindolylmaleimide X (BIM X), also known as Ro 31-8425 , is widely utilized as a cell-permeable inhibitor of Protein Kinase C (PKC) isoforms. While it exhibits high potency against PKC (


), it is not  kinase-exclusive.

The Critical Liability: BIM X is a potent antagonist of Cyclin-Dependent Kinase 2 (CDK2) , with an


 of approximately 200 nM .[1][2]

In standard laboratory protocols, researchers often use inhibitors at concentrations


 to 

their

to ensure complete blockade. For BIM X, a working concentration of 1–5 µM —common in literature—completely saturates CDK2. This leads to a dangerous experimental confound: phenotypes attributed to PKC inhibition (e.g., reduced proliferation, G1 arrest) may actually be direct consequences of CDK2 blockade, rendering the data artifactual.

Mechanistic Basis of Cross-Reactivity

The off-target activity of BIM X stems from the high structural conservation of the ATP-binding cleft between the AGC kinase family (PKC) and the CMGC kinase family (CDK2).

Structural Homology

BIM X is a staurosporine analog (indolocarbazole derivative). Staurosporine is a "pan-kinase" inhibitor that binds the ATP pocket with high affinity but low selectivity. The bisindolylmaleimide scaffold was designed to improve selectivity for PKC by removing the glycosidic bond of staurosporine and modifying the maleimide ring.

  • The Fit: The planar bisindolylmaleimide structure slots into the adenine-binding region of both PKC and CDK2.

  • The "X" Modification: The specific side chain of Ro 31-8425 (an aminomethyl-tetrahydropyrido moiety) enhances PKC potency but fails to sterically clash with the CDK2 hinge region, allowing significant inhibition to persist.

Pathway Interference Diagram

The following diagram illustrates how BIM X creates a "dual-blockade" artifact, confounding signal transduction analysis.

Figure 1: Dual-inhibition mechanism.[1] BIM X inhibits PKC (intended) but simultaneously blocks CDK2 (unintended) at standard experimental doses, independently halting the cell cycle.

Quantitative Profiling: The Selectivity Window

The table below aggregates inhibition constants (


) for BIM X against its primary targets and key off-targets. Note the dangerously narrow window between PKC and CDK2.
Target KinaseIC50 (nM)Selectivity Ratio (vs PKC)Experimental Implication
PKC (Rat Brain) 15 1x (Reference) Primary Target
PKC

80.5xPotent inhibition
PKC

I /

II
8 / 14~0.5-1xPotent inhibition
CDK2 / Cyclin A ~200 13x Major Off-Target (Blocked at >1 µM)
GSK3

~300-40020-25xSecondary Off-Target
PKA2,800186xRelatively Safe Window

Data Synthesis:

  • At 100 nM , BIM X is relatively selective for PKC.

  • At 1 µM (a standard screening dose), CDK2 activity is inhibited by >80%.

  • Result: Any proliferation assay using BIM X at concentrations

    
     is measuring a composite effect of PKC+CDK2 inhibition.
    

Validation Protocols: Distinguishing Targets

To validate that a phenotype is PKC-driven and not a CDK2 artifact, you must employ an Orthogonal Validation Workflow . Do not rely on BIM X alone.

Protocol A: The "Selectivity Window" Titration

Objective: Exploit the 13-fold potency difference.

  • Treat cells with a log-scale titration of BIM X: 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM.

  • Assay: Measure a direct PKC substrate (e.g., phospho-MARCKS) and a direct CDK2 substrate (phospho-Rb Ser807/811) via Western Blot.

  • Interpretation:

    • PKC Effect: Phenotype appears at 10–30 nM and plateaus.

    • CDK2 Effect: Phenotype appears or intensifies significantly only >200 nM.

Protocol B: The "Genetic Rescue" (Gold Standard)

Objective: Remove the target to prove drug specificity.

  • siRNA Knockdown: Transfect cells with siRNA targeting specific PKC isoforms (

    
    ).
    
  • Compare: Does the genetic knockdown mimic the BIM X phenotype?

    • If YES: The effect is likely PKC-mediated.

    • If NO: The BIM X effect is likely off-target (CDK2 or GSK3).

Protocol C: The "Negative Control" Inhibitor

Objective: Use a CDK2-selective inhibitor to reproduce the artifact.

  • Parallel Treatment: Treat cells with Dinaciclib or Roscovitine (known CDK inhibitors) alongside BIM X.

  • Logic: If the BIM X phenotype (e.g., G1 arrest) is identical to the Dinaciclib phenotype but distinct from PKC siRNA, the BIM X result is a false positive.

Validation Logic Diagram

Use this decision tree to validate your experimental results.

Validation_Workflow Start Observed Phenotype (with BIM X @ 2µM) Step1 Step 1: Titration Is phenotype lost <100nM? Start->Step1 Step2 Step 2: Genetic Control Does PKC siRNA mimic data? Step1->Step2 Yes (Potent) Step3 Step 3: CDK2 Control Does CDK2 Inhibitor mimic data? Step1->Step3 No (Requires High Dose) Result_PKC VALID: PKC-Mediated Step2->Result_PKC Yes Result_Off INVALID: Off-Target (CDK2) Step2->Result_Off No Step3->Result_PKC No Step3->Result_Off Yes

Figure 2: Validation Logic. A systematic approach to ruling out CDK2 interference when using Bisindolylmaleimide X.

Mitigation & Recommendations

For researchers requiring strict PKC selectivity without CDK2 interference:

  • Avoid High Doses: Never exceed 100–200 nM with BIM X if CDK2 activity is relevant to your endpoint (e.g., cell cycle, apoptosis).

  • Use Alternative Inhibitors:

    • Enzastaurin (LY317615): Highly selective for PKC

      
       with reduced CDK liability.
      
    • Peptide Inhibitors: Use myristoylated pseudosubstrate peptides (e.g., PKC

      
       Pseudosubstrate) which target the substrate-binding site rather than the ATP pocket, avoiding CDK2 cross-reactivity entirely.
      
    • Sotrastaurin (AEB071): A newer generation inhibitor with a cleaner profile than early bisindolylmaleimides.

References

  • MedChemExpress. Bisindolylmaleimide X hydrochloride (Ro 31-8425) Datasheet. (Accessed 2024). Link

    • Confirmation of CDK2 IC50
  • Cayman Chemical. Bisindolylmaleimide X (hydrochloride) Product Information. (Accessed 2024). Link

    • Details PKC isoform specificity and CDK2/GSK3 off-target profile.
  • Wilkinson, S.E., et al. "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochem. J.[3] 294, 335-337 (1993).[3] Link

    • Foundational paper on the bisindolylmaleimide scaffold selectivity.
  • Brehmer, D., et al. "Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors." Mol.[4] Cell. Proteomics 3(5), 490-500 (2004).[3] Link

    • Proteomic analysis identifying CDK2 and GSK3 as major off-targets.
  • Sigma-Aldrich. Ro-31-8425 Product Specification. (Accessed 2024). Link

    • Verification of chemical identity and primary target potency.

Sources

Foundational

Technical Guide: Bisindolylmaleimide X Biological Activity

Executive Technical Summary Bisindolylmaleimide X (often chemically synonymous with Ro 31-8220 in various reagent catalogs) is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Bisindolylmaleimide X (often chemically synonymous with Ro 31-8220 in various reagent catalogs) is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. Structurally derived from staurosporine, it improves upon the parent compound’s selectivity profile but remains a multi-target agent at higher concentrations.

While primarily utilized to dissect PKC-dependent pathways (specifically PKC


, 

,

, and

), Bisindolylmaleimide X exhibits significant off-target activity against GSK-3

, RSK , and MSK1 . This "poly-pharmacology" makes it a powerful but complex tool; successful application requires rigorous concentration controls to distinguish between PKC-driven and PKC-independent effects.

Key Utility:

  • Primary: Pan-PKC inhibition (IC

    
    
    
    
    
    10–30 nM).
  • Secondary: Inhibition of GSK-3

    
     and RSK (IC
    
    
    
    
    
    10–50 nM).
  • Applications: T-cell receptor signaling, voltage-gated channel modulation, and neural plasticity (LTP/LTD) studies.

Chemical Identity & Nomenclature

Note: The nomenclature for Bisindolylmaleimides varies by vendor. This guide focuses on the compound most commonly designated as "Bisindolylmaleimide X" (Ro 31-8220).

PropertySpecification
Chemical Name 3-[1-[3-(Amidinothio)propyl]-1H-indol-3-yl]-3-(1-methyl-1H-indol-3-yl)maleimide
Common Synonyms Ro 31-8220; Bisindolylmaleimide IX (in some classifications)
CAS Number 138489-18-6 (Mesylate salt)
Molecular Weight ~553.6 Da (Mesylate)
Solubility Soluble in DMSO (up to 25 mM); Poorly soluble in water
Appearance Orange to Red solid (Light Sensitive)

Biological Activity & Selectivity Profile[1][2][3][4][5][6][7][8]

Mechanism of Action

Bisindolylmaleimide X functions as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphotransfer reaction required for substrate activation. Unlike lipid-competitive inhibitors (e.g., Calphostin C), its activity is independent of DAG or Calcium levels, making it effective against both conventional (cPKC) and novel (nPKC) isoforms.

Kinase Selectivity Data

The following table summarizes the inhibitory potency (IC


) against key targets. Note the proximity of IC

values between PKC and GSK-3

, necessitating careful dosing.
Target KinaseIC

(nM)
Selectivity Note
PKC-

5 – 10High Potency
PKC-

I /

II
10 – 20High Potency
PKC-

10 – 15High Potency
PKC-

20 – 30Moderate Potency
GSK-3

10 – 30Critical Off-Target
p90RSK 3 – 15High Potency (Often overlooked)
PKA > 1,000Good Selectivity (vs. PKC)
EGFR > 10,000Excellent Selectivity
Signaling Pathway Interference

The diagram below illustrates the dual-inhibition logic where Bisindolylmaleimide X blocks both the PKC pathway and the GSK-3


 axis, which can confound results if not controlled.

BIM_X_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC DAG DAG / IP3 PLC->DAG Ca Ca2+ PLC->Ca PKC PKC Isoforms (Active) DAG->PKC Ca->PKC Substrate_A Substrate Phosphorylation (Cell Growth/Apoptosis) PKC->Substrate_A GSK3 GSK-3β (Active) Substrate_B Glycogen Synthase (Metabolism) GSK3->Substrate_B RSK p90RSK BIM_X Bisindolylmaleimide X (Inhibitor) BIM_X->PKC ATP Comp. IC50 ~10nM BIM_X->GSK3 Off-Target IC50 ~30nM BIM_X->RSK Off-Target IC50 ~10nM

Figure 1: Mechanism of Action. BIM X inhibits PKC but also demonstrates significant cross-reactivity with GSK-3β and RSK pathways.

Experimental Protocols

Reconstitution & Storage (Critical)

Bisindolylmaleimides are susceptible to hydrolysis and photodegradation.

  • Solvent: Use high-grade, anhydrous DMSO .[1] Avoid ethanol if possible, as solubility is significantly lower.

  • Concentration: Prepare a 10 mM stock (e.g., 5.54 mg in 1 mL DMSO).

  • Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C in the dark (wrap tubes in foil).

In Vitro Cell Treatment Workflow

This protocol ensures maximal inhibition while minimizing cytotoxicity.

Step 1: Cell Preparation

  • Culture cells to 70–80% confluence.

  • Serum-starve cells for 4–12 hours prior to treatment if studying growth factor signaling (to reduce basal kinase activity).

Step 2: Inhibitor Treatment

  • Pre-incubation: Add Bisindolylmaleimide X 30–60 minutes before adding the agonist (e.g., PMA, Growth Factors).

  • Dosing:

    • Specific PKC Inhibition:0.5 – 1.0 µM .

    • Broad Kinase Blockade:5.0 – 10.0 µM (Note: Specificity is lost here).

  • Vehicle Control: Treat control wells with an equivalent volume of DMSO (final concentration < 0.1%).

Step 3: Stimulation & Lysis

  • Add agonist (e.g., PMA at 100 nM) for the required duration (typically 5–30 mins).

  • Lyse cells immediately in ice-cold RIPA buffer containing phosphatase inhibitors.

BIM_X_Protocol Stock 10mM Stock (DMSO, -20°C) Dilution Dilute in Media (Warm to 37°C) Stock->Dilution 1:1000 Add_Cells Add to Cells (Pre-incubate 30-60 min) Dilution->Add_Cells Final: 1-5 µM Stimulate Add Agonist (e.g., PMA) Add_Cells->Stimulate Time T=0 Assay Western Blot / Kinase Assay Stimulate->Assay T=30 min

Figure 2: Standard treatment workflow for cell-based assays.

Senior Scientist Insights: Troubleshooting & Controls

The "GSK-3 Trap"

Many researchers assume BIM X is PKC-exclusive. It is not. If you observe an effect using BIM X, you must validate that the effect is not due to GSK-3


 inhibition.
  • Validation Control: Run a parallel experiment with LiCl (Lithium Chloride, a GSK-3 inhibitor) or a more specific GSK-3 inhibitor (e.g., CHIR99021). If the phenotype replicates with CHIR99021 but not with a specific PKC inhibitor (like Gö 6976), your effect is likely GSK-3 mediated, not PKC mediated.

Light Sensitivity

The indole rings in Bisindolylmaleimide structures are prone to photo-oxidation.

  • Symptom: Stock solution turns from orange/red to brown/black.

  • Solution: Always handle in low light and use amber tubes. Discard discolored stocks immediately.

Cytotoxicity

Prolonged exposure (>24 hours) at concentrations >5 µM often induces apoptosis independent of specific signaling blockade.

  • Recommendation: Perform a viability assay (MTT/CellTiter-Glo) if treatment exceeds 12 hours.

References

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry.[2]

  • Hers, I., et al. (1999). "The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity."[3] FEBS Letters.

  • Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors."[4] Biochemical Journal.

  • Cayman Chemical. "Bisindolylmaleimide IX (Ro 31-8220) Product Information."

  • Tocris Bioscience. "GF 109203X (Bisindolylmaleimide I) Biological Activity."

Sources

Exploratory

Technical Guide: Ro 31-8425 (Bisindolylmaleimide X) in Cell Biology

[1][2] Executive Summary Ro 31-8425 (Bisindolylmaleimide X) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) .[1][2] Structurally derived from staurosporine but lacking the non-specific gly...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ro 31-8425 (Bisindolylmaleimide X) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) .[1][2] Structurally derived from staurosporine but lacking the non-specific glycosidic linkage, it offers a superior specificity profile compared to earlier generation inhibitors like staurosporine or its analog Ro 31-8220.

In modern cell biology, Ro 31-8425 is primarily utilized as a chemical probe to dissect PKC-dependent signal transduction pathways, particularly in T-cell activation , viral latency reactivation , and mesenchymal stem cell (MSC) homing . Its utility stems from its high selectivity for conventional (


) and novel (

) PKC isoforms, allowing researchers to distinguish PKC-driven events from those mediated by other kinases such as PKA or CaMKII.

Mechanistic Profile & Specificity[2][5]

Mechanism of Action

Ro 31-8425 functions as an ATP-competitive inhibitor .[3][1] It binds to the catalytic domain of the PKC enzyme, preventing the phosphorylation of downstream substrates. Unlike phorbol esters which bind to the regulatory domain, Ro 31-8425 directly blocks catalytic activity.

Selectivity Architecture

One of the most critical decisions in experimental design is choosing between Ro 31-8425 and the structurally similar Ro 31-8220.[3]

  • Ro 31-8425 (Bisindolylmaleimide X): Exhibits higher selectivity for PKC isoforms.[3] While it can inhibit GSK-3ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and Cdk2 at higher concentrations, it is generally devoid of the broad "off-target" effects seen with Ro 31-8220 (which inhibits MAPK phosphatase-1 and p70S6K).
    
  • Ro 31-8220: Often acts as a "dirty" control due to its wider kinase inhibition profile.[3]

Quantitative Potency (ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Values): 
| Target Isoform | IC

(nM) | Biological Context | | :--- | :--- | :--- | | PKC

| 8 | Conventional (Ca²⁺/DAG dependent) | | PKC

| 8 | Conventional | | PKC

| 14 | Conventional | | PKC

| 13 | Conventional | | PKC

| 39 | Novel (Ca²⁺ independent) | | Rat Brain PKC (Mix) | 15 | General Reference |

Note: While highly potent against PKC, Ro 31-8425 shows significantly reduced activity against PKC


 (atypical isoform), making it a useful tool to differentiate between conventional/novel and atypical PKC pathways.

Key Applications in Cell Biology

Enhancing MSC Homing (Cell Therapy)

A highly specific and translational application of Ro 31-8425 is the "priming" of Mesenchymal Stem Cells (MSCs) to improve their delivery to sites of inflammation.

  • Mechanism: Pretreatment of MSCs with Ro 31-8425 induces the upregulation of CD11a (integrin

    
    L), a key component of LFA-1.
    
  • Outcome: This increases the firm adhesion of MSCs to ICAM-1 expressed on inflamed endothelium, significantly enhancing homing efficiency in vivo.

T-Cell Immunology

Ro 31-8425 is extensively used to study T-cell receptor (TCR) signaling.[3]

  • Antigen-Driven Proliferation: It blocks antigen-driven T-cell proliferation by inhibiting the PKC ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (theta) and 
    
    
    
    pathways, which are essential for NF-
    
    
    B activation downstream of the TCR.
  • Differentiation: It is used to distinguish between IL-2 induced proliferation (which is largely PKC-independent) and antigen-induced proliferation (PKC-dependent).[3]

HIV Latency Research

In virology, Ro 31-8425 serves as a negative control to prove the involvement of PKC in the "shock and kill" strategy.

  • Context: PKC agonists (like prostratin or ingenol derivatives) are used to wake latent HIV.

  • Validation: Ro 31-8425 is applied to block this reactivation, confirming that the viral wake-up call is indeed mediated through the PKC-NF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    B axis and not off-target effects.
    

Experimental Protocols

Standard PKC Inhibition Assay

Objective: To inhibit PKC-dependent phosphorylation in adherent cell cultures (e.g., HeLa, Jurkat, MCF-7).

  • Reconstitution: Dissolve Ro 31-8425 in high-grade DMSO to create a 10 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation: Dilute stock into warm culture media to a working concentration of 1–5 µM .

    • Optimization Note: 1 µM is often sufficient for complete inhibition of conventional isoforms. 5-10 µM may be required to fully block novel isoforms or in high-density cultures.[3]

  • Pre-incubation: Replace cell media with drug-containing media.[3] Incubate for 30–60 minutes at 37°C prior to adding any stimulus (e.g., PMA, Growth Factors).

  • Stimulation: Add agonist (e.g., PMA at 100 nM) directly to the media containing the inhibitor.

  • Readout: Lyse cells and perform Western Blot for phospho-substrates (e.g., p-MARCKS or p-ERK1/2 if examining downstream crosstalk).[3]

MSC Homing Enhancement Protocol

Objective: To upregulate CD11a on MSCs for improved therapeutic targeting.

  • Culture: Expand MSCs to 70-80% confluence.

  • Treatment: Add Ro 31-8425 to the culture media at a concentration of 3 µM .

  • Incubation: Incubate cells for 24 hours at 37°C / 5% CO₂.

  • Wash: Aspirate media and wash cells

    
     with PBS to remove all traces of the inhibitor.
    
  • Harvest: Detach cells (using Accutase or Trypsin) and resuspend in infusion buffer.

  • Validation: Perform Flow Cytometry using anti-CD11a (Integrin

    
    L) antibody to verify upregulation before in vivo administration.
    

Visualization & Pathways

PKC Signaling Blockade Diagram

The following diagram illustrates the precise intervention point of Ro 31-8425 within the T-Cell Receptor (TCR) signaling cascade.

PKC_Pathway TCR T-Cell Receptor (TCR) PLC PLC-gamma 1 TCR->PLC Activation DAG DAG (Diacylglycerol) PLC->DAG IP3 IP3 PLC->IP3 PKC PKC (Conventional/Novel) DAG->PKC Recruitment Ca Ca2+ Release IP3->Ca Ca->PKC Activation (cPKC) NFkB NF-kappaB Activation PKC->NFkB Phosphorylation AP1 AP-1 Activation PKC->AP1 Ro Ro 31-8425 (ATP Competitive Inhibitor) Ro->PKC BLOCKS Resp T-Cell Proliferation / Viral Reactivation NFkB->Resp AP1->Resp

Figure 1: Mechanism of Action. Ro 31-8425 competitively binds the ATP site of activated PKC, severing the link between second messengers (DAG/Ca²⁺) and transcriptional effectors (NF-


B).
MSC Priming Workflow

MSC_Workflow Step1 1. Culture MSCs (70% Confluence) Step2 2. Treat with Ro 31-8425 (3 µM) Step1->Step2 Step3 3. Incubate 24 Hours Step2->Step3 Step4 4. Wash 3x PBS (Remove Inhibitor) Step3->Step4 Step5 5. CD11a Upregulation (LFA-1 High) Step4->Step5 Step6 6. Enhanced Homing to Inflammation Step5->Step6

Figure 2: Workflow for MSC "Priming". A 24-hour pulse with Ro 31-8425 is sufficient to alter the surface phenotype of stem cells for therapeutic applications.[3]

Troubleshooting & Caveats

  • Solubility: Ro 31-8425 is lipophilic.[3] If precipitation occurs in aqueous media, ensure the DMSO stock is fully dissolved and add it dropwise to the media while swirling. Do not exceed 0.1% final DMSO concentration to avoid solvent toxicity.

  • Off-Target Effects: At concentrations >10 µM, Ro 31-8425 may inhibit PKA (ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~13 µM) and S6 Kinase . Always titrate the lowest effective dose for your specific cell line.
    
  • Light Sensitivity: Bisindolylmaleimides can be light-sensitive.[3] Protect stock solutions and treated cultures from excessive light exposure during long incubations.

  • Comparison Controls: When publishing, it is best practice to use Bisindolylmaleimide V (a non-active analog) as a negative control to rule out non-specific chemical effects of the bisindole structure.

References

  • Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337. Link

  • Levy, O., et al. (2013). "A small molecule screen for enhanced homing of systemically infused cells." Cell Reports, 10(1), 1-8. (Describes the MSC/CD11a protocol). Link

  • Muid, R. E., et al. (1991). "A novel conformationally restricted protein kinase C inhibitor, Ro 31-8425, inhibits human neutrophil superoxide generation by soluble, particulate and post-receptor stimuli."[4] FEBS Letters, 293(1-2), 169-172.[3][4] Link

  • Bermejo, M., et al. (2015).[5] "Analysis of protein kinase C theta inhibitors for the control of HIV-1 replication in human CD4+ T cells." Biochemical Pharmacology, 93(2), 169-179. Link

  • Gschwendt, M., et al. (1996). "Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase C isoenzymes." FEBS Letters, 392(2), 77-80. Link

Sources

Protocols & Analytical Methods

Method

Bisindolylmaleimide X solubility in DMSO for cell culture

Application Note: Bisindolylmaleimide X (Ro 31-8425) Solubility & Cell Culture Protocol Executive Summary Bisindolylmaleimide X (BIM X), also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bisindolylmaleimide X (Ro 31-8425) Solubility & Cell Culture Protocol

Executive Summary

Bisindolylmaleimide X (BIM X), also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] Unlike the broader spectrum staurosporine, BIM X exhibits high selectivity for PKC isoforms (


) by competitively binding to the ATP-binding site.[1]

This guide addresses the critical challenge of working with BIM X: hydrophobicity . Improper solubilization or rapid dilution into aqueous media often leads to "silent precipitation"—where the compound crystallizes out of solution microscopically, leading to false-negative experimental results.[1] This protocol establishes a standardized method for solubilization in DMSO and subsequent delivery to cell culture systems to ensure bioavailability and reproducibility.

Physicochemical Identity & Properties

Before handling, verify the compound identity. Confusion between Bisindolylmaleimide analogs (I, II, X, etc.) is a common source of experimental error.[1]

PropertySpecification
Compound Name Bisindolylmaleimide X Hydrochloride
Synonyms Ro 31-8425, BIM X
CAS Number 131848-97-0 (Free base) / 145317-11-9 (HCl salt)
Molecular Weight ~461.0 Da (HCl salt)
Target Protein Kinase C (PKC)
IC50 ~15 nM (Rat brain PKC)
Solubility (DMSO) Soluble (Recommended Stock: 5–10 mM)
Solubility (Water) Insoluble (Precipitates immediately)
Appearance Red to Orange Solid

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock solution free of micro-aggregates.

Reagents Required
  • Bisindolylmaleimide X (Solid)[1][3][4]

  • Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%)[1]

    • Critical: Do not use "old" DMSO that has been opened for months; it absorbs atmospheric water, which reduces BIM X solubility.

Step-by-Step Procedure
  • Calculation: Determine the volume of DMSO required to achieve a 10 mM stock concentration.

    • Formula:

      
      [1]
      
    • Example: For 1 mg of BIM X (MW 461.0):

      
      [1]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO directly to the vial containing the solid.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial up to a light source. The solution should be a clear, red/orange liquid with no visible particulates .

    • Optional: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Do not store the bulk stock at 4°C.

    • Divide the stock into small aliquots (e.g., 20–50

      
      L) in light-protective (amber) tubes.
      
    • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

    • Avoid Freeze-Thaw Cycles: Limit to a maximum of 3 cycles.

Protocol: Cell Culture Treatment (The "Step-Down" Dilution)

The Challenge: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous cell culture media can cause the hydrophobic inhibitor to "crash out" (precipitate) locally before it disperses, reducing the effective concentration.[1]

The Solution: Use an intermediate dilution step.

Workflow Diagram

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Prevents Shock Precip) Control Vehicle Control (DMSO Only) Stock->Control Match DMSO % Final Final Culture Well (100 nM - 1 µM) Inter->Final Add to Cells (Final DMSO < 0.1%)

Figure 1: Step-down dilution strategy to prevent compound precipitation and ensure uniform cell exposure.

Detailed Procedure
  • Define Target Concentration: Typical working concentrations for BIM X range from 10 nM to 5 µM , depending on the cell type and PKC isoform.

    • Note: IC50 is ~15 nM, but cellular assays often require 10x–100x this value to compete with high intracellular ATP levels.

  • Prepare Intermediate Solution (100x):

    • Dilute the 10 mM Master Stock 1:100 into sterile culture media (or PBS).[1]

    • Result: 100 µM solution (containing 1% DMSO).

    • Action: Vortex immediately. This lower concentration is kinetically stable in aqueous media for short periods (hours).[1]

  • Treat Cells:

    • Add the Intermediate Solution directly to the cell culture well.

    • Example: To achieve 1 µM final concentration, add 10

      
      L of Intermediate (100 µM) to 990 
      
      
      
      L of cell culture media.[1]
    • Final DMSO Concentration: 0.01% (Well below the toxicity threshold of 0.1–0.5%).[1]

  • Vehicle Control (Mandatory):

    • Treat a separate set of control wells with DMSO diluted exactly as above, but without the inhibitor. This rules out solvent toxicity artifacts.

Mechanistic Context: PKC Signaling

Understanding why you are using BIM X helps in designing controls. BIM X is ATP-competitive.[1][2][5][6]

PKC_Pathway Stimulus Stimulus (e.g., PMA, Growth Factors) DAG_Ca DAG / Ca2+ Stimulus->DAG_Ca PKC_Inactive PKC (Inactive) DAG_Ca->PKC_Inactive Recruitment PKC_Active PKC (Active Complex) PKC_Inactive->PKC_Active Activation ATP ATP ATP->PKC_Active Binds BIM_X Bisindolylmaleimide X (Inhibitor) BIM_X->PKC_Active Blocks ATP Site (Competitive) Substrate Substrate Phosphorylation (Ser/Thr) PKC_Active->Substrate Transfer PO4 Response Cellular Response (Proliferation/Apoptosis) Substrate->Response

Figure 2: Mechanism of Action. BIM X competes with ATP for the catalytic domain of PKC, preventing downstream phosphorylation.[1]

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Crystals visible in media "Solvent Shock" (Direct addition of high conc.[1] stock)Use the Intermediate Dilution method (Step 4).
Loss of activity Moisture in DMSO stockUse Anhydrous DMSO and store in aliquots. Do not re-use thawed vials multiple times.
Cell death in controls DMSO toxicityEnsure final DMSO concentration is < 0.1% . Some primary cells are sensitive even at 0.1%; titrate DMSO if necessary.
Inconsistent results Light sensitivityBIM compounds are light-sensitive.[1] Store stocks in amber tubes and avoid prolonged exposure to hood lights.

References

  • Davis, P. D., et al. (1992).[1][5] "Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides."[1] Journal of Medicinal Chemistry, 35(1), 177-184.[1]

  • Toullec, D., et al. (1991).[1][7][8] "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781.[1][8]

  • Wilkinson, S. E., et al. (1993).[1] "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337.[1]

  • Cayman Chemical. "Bisindolylmaleimide X Hydrochloride Product Information."

  • Sigma-Aldrich. "Bisindolylmaleimide X hydrochloride Datasheet."

Sources

Application

Application Notes and Protocols for Bisindolylmaleimide X: A Guide to Cellular Permeability and Incubation Time Optimization

Introduction: Dissecting Cellular Signaling with Bisindolylmaleimide X Bisindolylmaleimide X, also identified as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dissecting Cellular Signaling with Bisindolylmaleimide X

Bisindolylmaleimide X, also identified as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways.[1] These pathways govern fundamental processes such as cell proliferation, differentiation, and apoptosis. Structurally analogous to staurosporine, Bisindolylmaleimide X offers enhanced selectivity for PKC over other protein kinases, establishing it as an invaluable molecular tool for researchers investigating PKC-mediated signal transduction.[1] Its mode of action is through reversible and competitive inhibition at the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of downstream substrates.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Bisindolylmaleimide X in cell-based assays, with a special focus on understanding its cell permeability and optimizing incubation times for robust and reproducible results.

Understanding the Cell Permeability of Bisindolylmaleimide X

The efficacy of any small molecule inhibitor in a cellular context is fundamentally dependent on its ability to traverse the cell membrane and reach its intracellular target. Bisindolylmaleimide X is widely characterized as a cell-permeable compound, a property that is crucial for its utility in studying intact cellular systems.[1]

While quantitative kinetic data on the cellular uptake of Bisindolylmaleimide X is not extensively documented in publicly available literature, its widespread and effective use in a variety of cell lines serves as strong empirical evidence of its ability to penetrate the plasma membrane and engage its intracellular target, PKC. The chemical properties of the bisindolylmaleimide scaffold, which includes lipophilic indole rings, likely contribute to its passive diffusion across the lipid bilayer.

Factors Influencing Cellular Uptake:

It is important for researchers to recognize that the rate and extent of cellular permeability can be influenced by several factors:

  • Cell Type: The lipid composition and fluidity of the plasma membrane can vary significantly between different cell lines, potentially leading to variations in the uptake kinetics of Bisindolylmaleimide X.

  • Experimental Conditions: Factors such as temperature, pH, and the presence of serum proteins in the culture medium can influence the effective concentration of the inhibitor and its interaction with the cell surface.

  • Compound Stability: The stability of Bisindolylmaleimide X in aqueous culture media over the course of an experiment can also affect its availability for cellular uptake. It is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment.

Given these variables, the optimal concentration and incubation time should be empirically determined for each specific cell line and experimental endpoint.

Mechanism of Action: Inhibition of the PKC Signaling Pathway

Protein Kinase C is a key node in signal transduction cascades initiated by the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and together with DAG, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide array of substrate proteins, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), leading to a cascade of downstream cellular responses. Bisindolylmaleimide X exerts its inhibitory effect by competing with ATP for the binding pocket in the catalytic domain of PKC, thus blocking the phosphorylation of MARCKS and other substrates.

PKC_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Neurotransmitter) receptor Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ ip3->ca2 releases ca2->pkc activates substrate Substrate Protein (e.g., MARCKS) pkc->substrate phosphorylates bimx Bisindolylmaleimide X bimx->pkc inhibits p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: PKC signaling pathway and its inhibition by Bisindolylmaleimide X.

Experimental Protocols: A Step-by-Step Guide to Assessing PKC Inhibition

The following protocol provides a detailed workflow for determining the effective concentration and optimal incubation time of Bisindolylmaleimide X by assessing the phosphorylation status of a known PKC substrate, MARCKS, via Western blotting.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells 1. Cell Seeding & Culture dose_response 3a. Dose-Response Experiment prep_cells->dose_response time_course 3b. Time-Course Experiment prep_cells->time_course prep_bimx 2. Prepare Bisindolylmaleimide X Stock prep_bimx->dose_response prep_bimx->time_course lysis 4. Cell Lysis & Protein Quantification dose_response->lysis time_course->lysis sds_page 5. SDS-PAGE & Western Blot lysis->sds_page detection 6. Immunodetection of p-MARCKS sds_page->detection data_analysis 7. Data Analysis detection->data_analysis

Caption: Experimental workflow for optimizing Bisindolylmaleimide X treatment.

Materials and Reagents
  • Bisindolylmaleimide X

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MARCKS (Ser152/156)

    • Mouse anti-total MARCKS

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG

    • Anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Protocol

1. Cell Seeding and Culture:

  • Plate cells at an appropriate density in multi-well plates to ensure they reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Bisindolylmaleimide X Stock Solution:

  • Prepare a high-concentration stock solution of Bisindolylmaleimide X (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

3. Treatment of Cells:

  • Dose-Response Experiment:

    • The day of the experiment, prepare serial dilutions of Bisindolylmaleimide X in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control.

    • Pre-treat the cells with the different concentrations of Bisindolylmaleimide X for a fixed time (e.g., 1-2 hours).

    • Following pre-treatment, stimulate the cells with a PKC activator such as PMA (e.g., 100 nM) for a short duration (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include a non-stimulated control.

  • Time-Course Experiment:

    • Based on the results of the dose-response experiment, select an effective concentration of Bisindolylmaleimide X.

    • Pre-treat cells with the selected concentration of the inhibitor for varying durations (e.g., 0.5, 1, 2, 4, 8 hours) before stimulating with PMA for a fixed time.

4. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.[3]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.[4]

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[3][4]

  • Transfer the supernatant to a fresh tube and determine the protein concentration using a standard protein assay.

5. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[5]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunodetection:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MARCKS (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an appropriate imaging system.

  • After imaging, the membrane can be stripped and re-probed for total MARCKS and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Interpretation and Optimization

By analyzing the results of the dose-response and time-course experiments, researchers can determine the optimal conditions for using Bisindolylmaleimide X in their specific experimental system.

  • Dose-Response: The lowest concentration of Bisindolylmaleimide X that effectively inhibits PMA-induced MARCKS phosphorylation should be chosen for subsequent experiments to minimize potential off-target effects.

  • Time-Course: The shortest pre-incubation time that achieves maximal inhibition should be selected to reduce the likelihood of secondary cellular effects unrelated to direct PKC inhibition.

The table below summarizes typical concentration ranges and incubation times reported in the literature for various bisindolylmaleimide compounds. It is crucial to note that these are starting points, and empirical validation is essential.

CompoundCell LineConcentration RangeIncubation TimeApplicationReference
Bisindolylmaleimide XAdult Rat Ventricular Myocytes1 µM15 min (pre-treatment)PKC Activity Assay[6]
Bisindolylmaleimide IRat Epididymal Adipocytes5 µM5 minGSK-3 Activity Assay[2]
Bisindolylmaleimide IXRat Epididymal Adipocytes2 µM5 minGSK-3 Activity Assay[2]
BD-15 (derivative)A549 and H12990.2 - 1.0 µM24 hoursCell Viability Assay[7]
Ro 31-8220 (Bisindolylmaleimide IX)MDA-MB-468Not specified24 hoursMARCKS Phosphorylation[8]

Conclusion and Best Practices

Bisindolylmaleimide X is a powerful and selective tool for investigating PKC-mediated signaling pathways. Its cell-permeable nature allows for its effective use in a wide range of cell-based assays. However, to ensure the generation of reliable and reproducible data, it is imperative to empirically determine the optimal inhibitor concentration and incubation time for each specific cell line and experimental question. The protocols and guidelines presented in this application note provide a robust framework for researchers to systematically optimize their experimental conditions and confidently dissect the intricate roles of PKC in cellular physiology and disease.

Key Takeaways for Self-Validating Protocols:

  • Always include controls: A vehicle control (DMSO), a positive control for PKC activation (e.g., PMA), and a negative control (no stimulation) are essential for interpreting the results.

  • Verify equal loading: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) or total protein of interest to ensure that any observed changes in phosphorylation are not due to differences in protein loading.

  • Consider off-target effects: While Bisindolylmaleimide X is selective for PKC, it can inhibit other kinases at higher concentrations.[9] Using the lowest effective concentration minimizes this risk.

  • Maintain consistency: Use the same passage number of cells, seeding density, and reagent preparations to ensure reproducibility between experiments.

By adhering to these principles and the detailed protocols provided, researchers can effectively harness the potential of Bisindolylmaleimide X to advance our understanding of cellular signaling.

References

  • Avkiran, M., et al. (2008). Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. British Journal of Pharmacology, 154(4), 820-829.
  • Goekjian, P. G., & Jirousek, M. R. (2015). Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors. Current Pharmaceutical Design, 21(13), 1645-1663.
  • Kim, H. J., et al. (2005). Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons. Neuroscience Letters, 381(3), 253-258.
  • Wang, Y., et al. (2021). The bisindolylmaleimide derivative BD-15 decreases cell viability and inhibits cell proliferation.
  • Cook, S. J., et al. (1999). The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3. FEBS Letters, 456(1), 59-63.
  • Chen, C. H., et al. (2016).
  • Chen, C. H., et al. (2014). Targeting myristoylated alanine-rich C kinase substrate phosphorylation site domain in lung cancer. Mechanisms and therapeutic implications. American Journal of Respiratory and Critical Care Medicine, 190(10), 1127-1138.
  • Butko, P., et al. (2010). TimeSTAMP tagging of newly synthesized proteins. Current Protocols in Protein Science, Chapter 26, Unit 26.5.
  • BioPharm International. (2024). Achieving High Productivities through Bioreactor Optimization at Lower than Peak Cell Densities in a Perfusion Process. Retrieved from [Link]

  • Newton, A. C., & Messing, R. O. (2018). Protein Kinase C Pharmacology: Refining the Toolbox. Trends in Pharmacological Sciences, 39(1), 69-80.
  • MilliporeSigma. (2019). Cellular protein extraction and Western blotting using dry transfer (iBlot system).
  • Chen, C. H., et al. (2016).
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Chemiluminescence western blotting technical guide and protocols.
  • Thermo Fisher Scientific. (n.d.). Protein Extraction Technical Handbook.
  • Chen, C. H., et al. (2014). Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications. American Journal of Respiratory and Critical Care Medicine, 190(10), 1127-1138.
  • Hadavi, R., et al. (2017). Optimization of expression yield in a stable cell line expressing a novel mutated chimeric tissue plasminogen activator. Electronic Journal of Biotechnology, 29, 20-26.

Sources

Method

in vitro kinase assay protocol using Bisindolylmaleimide X

Technical Guide: In Vitro Kinase Assay Protocol using Bisindolylmaleimide X Abstract & Scope This technical note details the protocol for utilizing Bisindolylmaleimide X (BIM X) , a potent and highly selective Protein Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Kinase Assay Protocol using Bisindolylmaleimide X

Abstract & Scope

This technical note details the protocol for utilizing Bisindolylmaleimide X (BIM X) , a potent and highly selective Protein Kinase C (PKC) inhibitor, in a radiometric in vitro kinase assay. Unlike broad-spectrum staurosporine derivatives, BIM X (Ro 31-8425) exhibits high specificity for PKC isoforms (


) over PKA and other AGC kinases, making it a critical tool for dissecting PKC-dependent signaling.

This guide focuses on the Radiometric Filter-Binding Assay (


 or 

), widely regarded as the "gold standard" for kinetic characterization due to its direct measurement of phosphate transfer, high sensitivity, and lack of interference from fluorescent compounds.

Mechanism of Action & Experimental Logic

Bisindolylmaleimide X functions as a reversible, ATP-competitive inhibitor .[1][2] It binds to the catalytic domain of PKC, preventing the docking of ATP and the subsequent transfer of the


-phosphate to the serine/threonine residue of the substrate.

Critical Experimental Consideration: PKC isoforms (Conventional:


) are biologically regulated by lipid cofactors (Phosphatidylserine [PS] and Diacylglycerol [DAG]) and Calcium (

).[3] An in vitro assay must reconstitute this lipid environment to activate the kinase. Failure to properly prepare lipid micelles is the most common cause of assay failure.
Pathway & Inhibition Diagram

PKC_Inhibition cluster_activation PKC Activation Complex Lipids Lipid Cofactors (PS / DAG) ActivePKC Active PKC (Open Conformation) Lipids->ActivePKC Calcium Ca2+ Calcium->ActivePKC InactivePKC Inactive PKC InactivePKC->ActivePKC Recruitment PhosphoSub Phosphorylated Substrate ActivePKC->PhosphoSub Catalysis ATP ATP (γ-33P) ATP->PhosphoSub Pi Transfer Substrate Substrate (Histone H1) Substrate->PhosphoSub BIM_X Bisindolylmaleimide X (Inhibitor) BIM_X->ActivePKC Competes with ATP (Ki ~15 nM) NoReaction Inhibition: No Phosphate Transfer BIM_X->NoReaction

Figure 1: Mechanism of PKC activation and competitive inhibition by Bisindolylmaleimide X.

Materials & Reagents

A. Key Reagents
ComponentSpecificationStorageNotes
Bisindolylmaleimide X Hydrochloride salt; >98% Purity-20°C (Desiccated)Protect from light.[1] Hygroscopic.
PKC Enzyme Purified isoform (e.g., PKC

)
-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate Histone H1 or PKC-specific peptide-20°CHistone H1 is a robust generic substrate.
ATP Tracer

or

-20°C (Shielded)Specific Activity: ~3000 Ci/mmol.
Lipids Phosphatidylserine (PS) & Diacylglycerol (DAG)-20°C (under

)
Critical Reagent. Dissolved in Chloroform.
B. Buffer Formulations
  • Kinase Base Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM

    
    , 5 mM 
    
    
    
    , 0.05% Triton X-100.
  • DTT Stock: 100 mM (Freshly prepared).

  • Stop Solution: 0.5% Phosphoric Acid (

    
    ) or 5% TCA.
    

Experimental Protocol

Phase 1: Lipid Activation Mix Preparation (Critical Step)

Rationale: PKC requires a lipid interface for activation. Simply adding lipids to water results in precipitation. Mixed micelles must be formed.

  • Combine Lipids: In a glass tube, mix Phosphatidylserine (PS) and Diacylglycerol (DAG) at a 4:1 w/w ratio (e.g., 40 µg PS + 10 µg DAG).

  • Dry: Evaporate chloroform under a gentle stream of Nitrogen gas until a thin film forms.

  • Resuspend: Add 1 mL of 1X Kinase Buffer (without ATP/Enzyme).

  • Sonicate: Sonicate in a bath sonicator for 5–10 minutes until the solution is translucent (formation of small unilamellar vesicles/micelles).

  • Store: Keep on ice. Use within 6 hours.

Phase 2: Inhibitor Preparation
  • Stock Solution: Dissolve Bisindolylmaleimide X in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 3-fold serial dilutions in 10% DMSO (aqueous buffer).

    • Note: Final DMSO concentration in the assay should be <1% to avoid solvent interference.

    • Target Range: 0.1 nM to 10 µM final assay concentration.

Phase 3: Kinase Reaction Assembly

Reaction Volume: 25 µL | Temperature: 30°C | Time: 10–20 minutes

  • Prepare Master Mix (per well):

    • 5 µL 5X Kinase Base Buffer

    • 2.5 µL 10 mM DTT

    • 5 µL Lipid Activation Mix (from Phase 1)

    • 2.5 µL Substrate (Histone H1, final conc. 0.2 mg/mL)

    • 5 µL Ultra-pure Water

  • Add Inhibitor: Add 2.5 µL of diluted Bisindolylmaleimide X to the Master Mix in the reaction plate.

  • Add Enzyme: Add 2.5 µL of PKC enzyme (diluted to ~10–20 ng/well).

    • Pre-incubation: Incubate for 5–10 minutes at Room Temp to allow inhibitor binding.

  • Start Reaction: Add 5 µL of ATP Mix (100 µM cold ATP + 0.5 µCi

    
    ).
    
  • Incubate: Shake gently (300 rpm) at 30°C for 15 minutes.

Phase 4: Termination & Detection (Filter Binding)
  • Stop: Spot 20 µL of the reaction mixture onto P81 Phosphocellulose squares (Whatman).

    • Mechanism:[2][4] P81 binds the positively charged Histone H1 substrate. Unincorporated ATP (negatively charged) will not bind efficiently.

  • Wash:

    • Wash filters 3 times (5 minutes each) in 0.75% Phosphoric Acid with gentle agitation.

    • Purpose: Removes non-specifically bound ATP.

  • Rinse: One final rinse in Acetone (speeds drying).

  • Count: Air dry filters, transfer to vials, add scintillation cocktail, and read on a Beta Counter.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_detect Detection Phase LipidPrep Lipid Micelle Generation (Sonicate PS/DAG) PreInc Pre-Incubation (Enzyme + BIM X + Lipids) LipidPrep->PreInc InhibPrep BIM X Serial Dilution InhibPrep->PreInc Start Start Reaction (+ ATP/P-33) PreInc->Start Incubate Incubate 30°C, 15 min Start->Incubate Spot Spot on P81 Filter Paper Incubate->Spot Wash Acid Wash (Remove free ATP) Spot->Wash Count Scintillation Counting Wash->Count

Figure 2: Step-by-step workflow for the Radiometric PKC Assay.

Data Analysis

  • Background Subtraction: Subtract the CPM (Counts Per Minute) of the "No Enzyme" control from all samples.

  • Normalization: Calculate % Activity relative to the "DMSO Only" (Max Activity) control.

    
    
    
  • IC50 Determination: Plot log[BIM X] vs. % Activity. Fit data using a non-linear regression (4-parameter logistic equation):

    
    
    
  • Expected Results: BIM X typically displays an IC50 of 10–20 nM against PKC

    
     at 10 µM ATP.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal (Max Counts) Lipid precipitationEnsure lipids are sonicated until clear. Do not freeze-thaw lipid working stocks.
Inactive EnzymePKC is labile. Store at -80°C. Avoid vortexing the enzyme vigorously.
High Background Inefficient WashingEnsure wash volume is >10 mL per filter. Use fresh Phosphoric Acid.
Variable IC50 ATP ConcentrationBIM X is ATP-competitive.[1][2] If [ATP] >> Km, the IC50 will shift right (Cheng-Prusoff equation).
Precipitate in Wells Compound InsolubilityBIM X is soluble in DMSO but may crash out in aqueous buffer at >50 µM. Check for turbidity.

References

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781. Link

  • Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337.[5] Link

  • Newton, A. C. (2001). "Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions." Chemical Reviews, 101(8), 2353-2364. Link

  • Hastie, C. J., et al. (2006). "Protocol for the assay of protein kinases using radiolabeled ATP." Nature Protocols, 1, 968–971. Link

Sources

Application

Application Note: Solubilization and Handling of Bisindolylmaleimide X Hydrochloride (Ro 31-8425)

Topic: Protocol for the Solubilization and Handling of Bisindolylmaleimide X Hydrochloride Content Type: Application Note & Detailed Protocol Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Abstr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Solubilization and Handling of Bisindolylmaleimide X Hydrochloride Content Type: Application Note & Detailed Protocol Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Abstract & Introduction

Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425 ) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) .[1][2] Unlike its analog Bisindolylmaleimide I (GF109203X), Bisindolylmaleimide X exhibits a distinct selectivity profile, showing high potency for PKC


, 

I,

II,

, and

isozymes with an IC

of approximately 15 nM (rat brain PKC) [1, 2].[1]

The utility of this compound in signal transduction research relies heavily on the precision of its preparation. Improper solubilization can lead to micro-precipitation, inaccurate dosing, and high experimental variability.[1] This guide provides a standardized protocol for dissolving, storing, and applying Bisindolylmaleimide X hydrochloride to ensure maximum biological activity and reproducibility.[1]

Physicochemical Profile

Understanding the chemical nature of the compound is the first step to successful handling.

PropertySpecification
Common Name Bisindolylmaleimide X hydrochloride (Ro 31-8425)
CAS Number 145317-11-9 (HCl salt)
Molecular Formula C

H

N

O

[1][2][3][4] · HCl
Molecular Weight 460.96 g/mol
Appearance Red to orange solid
Mechanism ATP-competitive PKC Inhibitor
Purity Requirement

98% (HPLC recommended for cell assays)

Solubility & Reconstitution Guidelines

Solvent Selection Strategy

Bisindolylmaleimide X hydrochloride is a hydrophobic salt.[1] While the hydrochloride moiety aids slightly, the planar bisindolylmaleimide structure drives strong stacking interactions, making it insoluble in water .[1]

Critical Rule: Never attempt to dissolve the solid directly into aqueous buffers (PBS, Tris, Media).[1] This will result in immediate precipitation that is difficult to reverse.[1]

Solubility Table
SolventSolubility LimitRecommendation
DMSO (Anhydrous) ~10 - 25 mg/mLPrimary Solvent. Recommended for stock solutions.[1]
Ethanol (100%) ~7 mg/mLSecondary option; lower solubility than DMSO.[1]
Water / PBS InsolubleDo Not Use for stock preparation.[1]
Methanol SolubleSuitable for chemical analysis, less common for cell culture.[1]

Protocol: Preparation of Stock Solution (5 mM)

This protocol describes the preparation of a 5 mM stock solution in DMSO. This concentration is ideal because it allows for high dilution factors (typically 1:1000 or greater) in biological assays, keeping the final DMSO concentration below toxic thresholds (< 0.1%).[1]

Materials Required
  • Bisindolylmaleimide X HCl (Solid)[1]

  • Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade (anhydrous preferred)[1]

  • Vortex mixer[1]

  • Amber microcentrifuge tubes (light protection is critical)[1]

Step-by-Step Procedure

Step 1: Mass Calculation Calculate the volume of DMSO required based on the mass of the solid.



Example: To dissolve 1 mg  of Bisindolylmaleimide X HCl (MW: 460.96) to 5 mM :


[1]

Step 2: Reconstitution

  • Equilibrate the vial of solid Bisindolylmaleimide X to room temperature before opening to prevent condensation (the compound is hygroscopic).[1]

  • Add the calculated volume of DMSO directly to the vial.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Inspect the solution against a light source.[1] It should be a clear, red/orange solution with no visible particulates.[1] If particles remain, sonicate in a water bath for 5 minutes.[1]

Step 3: Aliquoting and Storage

  • Dispense the stock solution into small aliquots (e.g., 20–50

    
    L) in amber tubes .
    
  • Store at -20°C .

    • Stability:[1][3][5][6][7][8] Stable for up to 4 months at -20°C.[1][6]

    • Freeze-Thaw: Avoid more than 3 freeze-thaw cycles.[1]

Workflow Visualization

ReconstitutionProtocol Solid Solid Bisindolylmaleimide X (Equilibrate to RT) Calc Calculate DMSO Volume (Target: 5 mM Stock) Solid->Calc AddSolvent Add Anhydrous DMSO (Do NOT use Water) Calc->AddSolvent Mix Vortex (30-60s) Check for clarity AddSolvent->Mix Aliquot Aliquot into Amber Tubes (Protect from Light) Mix->Aliquot Store Store at -20°C (Stable ~4 months) Aliquot->Store

Caption: Step-by-step workflow for the proper reconstitution and storage of Bisindolylmaleimide X HCl.

Biological Application & Serial Dilution

Mechanism of Action

Bisindolylmaleimide X acts by competing with ATP for the catalytic binding site of the PKC enzyme.[4][9] This inhibition prevents the phosphorylation of downstream substrates involved in T-cell proliferation, receptor expression, and apoptosis.[1]

Working Concentration Strategy
  • IC

    
    :  ~15 nM (Rat brain PKC) [1].[1][2]
    
  • Typical Assay Concentration: 10 nM – 1

    
    M.[1]
    
  • Vehicle Control: Always include a DMSO-only control matched to the highest concentration used in the experiment.[1]

Dilution Protocol (For Cell Culture)

To treat cells at a final concentration of 1


M :
  • Intermediate Dilution: Dilute the 5 mM stock 1:50 in culture media (or PBS) to create a 100

    
    M  working solution.[1]
    
    • Note: This step precipitates the compound microscopically if done too rapidly.[1] Add DMSO stock dropwise to the media while vortexing.[1]

  • Final Application: Add the 100

    
    M intermediate solution 1:100 to the cell culture well for a final 1 
    
    
    
    M
    concentration.
    • Final DMSO Concentration: 0.02% (Safe for most cells).[1]

Signaling Pathway Context

PKC_Pathway Receptor GPCR / RTK PLC PLC (Phospholipase C) Receptor->PLC Activation PIP2 PIP2 DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC (Active) DAG->PKC Recruitment Ca Ca2+ Release IP3->Ca Ca->PKC Activation Substrates Phosphorylation of Downstream Targets PKC->Substrates Phosphorylation BisX Bisindolylmaleimide X (Inhibitor) BisX->PKC Blocks ATP Binding Response Cell Proliferation / T-Cell Activation Substrates->Response

Caption: Simplified PKC signaling pathway showing the ATP-competitive inhibition point of Bisindolylmaleimide X.[1]

Troubleshooting & FAQs

IssuePossible CauseSolution
Precipitate forms upon adding to media Concentration too high or mixing too fast.[1]Create an intermediate dilution (10x-50x) in media before adding to cells.[1] Vortex media while adding the drug.[1]
Solution is cloudy in DMSO Moisture contamination or saturation.[1]Ensure DMSO is anhydrous.[1] Sonicate for 5 mins at 37°C.
Loss of biological activity Degradation due to light or freeze-thaw.[1]Use a fresh aliquot. Ensure storage was in amber tubes at -20°C.
Cytotoxicity observed DMSO concentration too high.Ensure final DMSO is < 0.1%.[1] Include a DMSO-only vehicle control.[1]

References

  • Toullec, D., et al. (1991).[1][7] The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C.[1] Journal of Biological Chemistry, 266(24), 15771-15781.[1] (Foundational reference for the Bisindolylmaleimide class).

Sources

Method

Application Note: Modulation of T-Cell Signaling via Selective PKC Inhibition using Bisindolylmaleimide X (Ro 31-8220)

[1] Introduction & Mechanism of Action Bisindolylmaleimide X (BIM X), also pharmacologically known as Ro 31-8220 , is a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] Unlike broad-spectrum kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanism of Action

Bisindolylmaleimide X (BIM X), also pharmacologically known as Ro 31-8220 , is a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] Unlike broad-spectrum kinase inhibitors like Staurosporine, BIM X exhibits higher selectivity for PKC isoforms (


, 

I,

II,

, and

) by competing with ATP for the catalytic binding site.

In T-cell biology, PKC isoforms (particularly PKC


 in the immunological synapse) are critical transducers of T-Cell Receptor (TCR) and CD28 co-stimulation signals. They activate the NF-

B and AP-1 transcription factors, driving IL-2 production and proliferation.

Critical Scientific Context (The "Dirty Secret"): While BIM X is a gold standard for PKC inhibition, scientific integrity requires acknowledging its off-target profile. At concentrations


M, BIM X significantly inhibits MSK1 , RSK , GSK3

, and S6K1 . Therefore, this protocol emphasizes a "Self-Validating" dose-titration strategy to distinguish specific PKC inhibition from broad anti-proliferative toxicity.
Figure 1: PKC Signaling & BIM X Intervention Points

PKC_Signaling TCR TCR/CD3 Complex PLCg PLCγ1 TCR->PLCg CD28 CD28 Co-receptor CD28->PLCg DAG DAG PLCg->DAG PKC PKC Isoforms (α, β, θ) DAG->PKC NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 BIM_X Bisindolylmaleimide X (Ro 31-8220) BIM_X->PKC ATP Competition OffTarget Off-Targets: MSK1, RSK, GSK3β BIM_X->OffTarget >1 μM IL2 IL-2 / IFN-γ Production NFkB->IL2 AP1->IL2

Caption: Schematic of TCR downstream signaling. BIM X competitively inhibits PKC, blocking NF-


B/AP-1 translocation. Note potential off-target effects at high concentrations.

Material Preparation & Handling[4][5][6][7][8]

Storage & Stability:

  • Solid State: Store at -20°C. Protect from light (indole moieties are photosensitive).

  • Stock Solution: Dissolve in high-grade DMSO.

  • Aqueous Stability: Poor. Do not store aqueous dilutions for >24 hours.

Protocol: Reconstitution
  • Calculate: Determine the mass required for a 10 mM stock solution (MW of Ro 31-8220 mesylate

    
     553.6  g/mol ; free base 
    
    
    
    457.5 g/mol ). Check your specific vial label.
  • Solvent: Add sterile DMSO (Dimethyl Sulfoxide). Vortex until fully dissolved.

  • Aliquot: Dispense into light-protected tubes (e.g., amber tubes or wrapped in foil) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C (stable for 6 months).

Core Protocol: T-Cell Inhibition Assay

This protocol is designed for primary human PBMCs or Jurkat T-cells. It utilizes a pre-incubation step to ensure intracellular equilibrium of the inhibitor prior to receptor engagement.

Phase A: Dose-Finding & Viability (The Self-Validating Step)

Rationale: To ensure observed inhibition is due to signaling blockade, not cell death.

  • Seed Cells:

    
     cells/well in a 96-well plate (RPMI-1640 + 10% FBS).
    
  • Titration: Prepare a 1:3 serial dilution of BIM X in media.

    • Top concentration: 10

      
      M (High toxicity risk).
      
    • Low concentration: 10 nM.[3]

    • Vehicle Control: DMSO matched to the highest concentration (must be <0.1% final volume).

  • Incubation: 24 hours at 37°C.

  • Readout: Perform Flow Cytometry (Annexin V/PI) or ATP-based viability assay (CellTiter-Glo).

  • Criteria: Select the highest concentration that maintains >90% viability compared to vehicle control. Typical safe range: 100 nM – 2

    
    M.
    
Phase B: Functional Inhibition Workflow

Experimental Setup:

  • Cell Type: Jurkat E6.1 or Primary CD3+ T-cells.

  • Stimulation: Anti-CD3 (Clone OKT3) + Anti-CD28 (Clone CD28.2).

Step-by-Step Procedure:

  • Preparation: Harvest T-cells and resuspend at

    
     cells/mL in fresh warm media.
    
  • Pre-Treatment (Critical):

    • Add BIM X to cells at determined concentrations (e.g., 0.1, 0.5, 1.0, 5.0

      
      M).
      
    • Include a Vehicle Control (DMSO only).

    • Incubate for 45 minutes at 37°C. Note: Insufficient pre-incubation leads to incomplete inhibition of the initial burst of calcium/PKC signaling.

  • Stimulation:

    • Add soluble Anti-CD3 (

      
      ) and Anti-CD28 (
      
      
      
      ).
    • Alternatively, use PMA (50 ng/mL) + Ionomycin (1

      
      ) for downstream bypass verification.
      
  • Incubation:

    • Early Markers (CD69): 6–12 hours.

    • Cytokines (IL-2): 24 hours.

  • Harvest & Analysis:

    • Collect supernatant for ELISA (IL-2).

    • Stain cells for Flow Cytometry (CD69, CD25).

Figure 2: Experimental Workflow

Workflow cluster_Treat Treatment Phase cluster_Readout Analysis Phase Cells T-Cell Harvest (1e6 cells/mL) PreInc Pre-Incubation BIM X (30-60 min) Cells->PreInc Control Vehicle Control (DMSO) Cells->Control Stim Stimulation (aCD3/aCD28 or PMA) PreInc->Stim Control->Stim Flow Flow Cytometry (CD69, CD25) Stim->Flow 6-12 hrs ELISA ELISA (IL-2, IFN-γ) Stim->ELISA 24 hrs

Caption: Step-by-step workflow ensuring inhibitor equilibrium prior to T-cell activation.

Expected Results & Data Interpretation

The following table summarizes the expected IC50 values derived from literature and internal validation. Note that IC50 values in whole-cell assays are typically higher than cell-free kinase assays due to ATP competition and membrane permeability.

Target / ReadoutAssay TypeExpected IC50 (Approx.)Notes
PKC Isoforms (

)
Cell-Free Kinase Assay5 – 27 nMHighly potent in isolation [1, 5].
IL-2 Production Jurkat / PBMC ELISA80 – 150 nMFunctional readout of PKC inhibition [4].
T-Cell Proliferation Thymidine/CFSE~350 nMHigher dose needed for long-term suppression [4].
MSK1 / RSK Off-Target Kinase Assay~10 - 50 nMWarning: Overlaps with PKC inhibition range [1, 2].
GSK3

Off-Target Kinase Assay~30 - 100 nMCan affect metabolic and survival signaling [1].
Troubleshooting Guide
  • Issue: No Inhibition Observed.

    • Cause: High ATP levels in cells or insufficient pre-incubation.

    • Solution: Increase pre-incubation to 60 mins. Ensure BIM X stock is not degraded (yellowing/precipitation).

  • Issue: High Cell Death.

    • Cause: Off-target inhibition of GSK3

      
       or general toxicity.
      
    • Solution: Titrate down. Do not exceed 5

      
      M. Verify DMSO concentration is <0.1%.
      
  • Issue: Precipitation in Media.

    • Cause: Rapid addition of high-concentration DMSO stock to aqueous media.

    • Solution: Dilute stock 1:10 in PBS/Media intermediate step before adding to cells, or add dropwise while swirling.

References

  • MedChemExpress. "Ro 31-8220 (Bisindolylmaleimide IX) Product Information." MedChemExpress. Accessed October 26, 2023. Link

  • Davies, S. P., et al. "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, vol. 351, no. 1, 2000, pp. 95-105. Link

  • Cayman Chemical. "Bisindolylmaleimide IX (mesylate) Product Insert." Cayman Chemical. Link

  • Wilkinson, S. E., et al. "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, vol. 294, 1993, pp. 335–337. Link

  • TargetMol. "Bisindolylmaleimide III Solubility and Protocol." TargetMol. Link

Sources

Application

Application Note: Optimizing Protein Kinase C (PKC) Inhibition Assays using Bisindolylmaleimide X

Technical Guide & Protocol for Western Blot Analysis Introduction & Mechanism of Action Bisindolylmaleimide X (BIM X) , chemically known as Ro 31-8425 , is a potent, cell-permeable, and reversible inhibitor of the Protei...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol for Western Blot Analysis

Introduction & Mechanism of Action

Bisindolylmaleimide X (BIM X) , chemically known as Ro 31-8425 , is a potent, cell-permeable, and reversible inhibitor of the Protein Kinase C (PKC) family.[1] Unlike non-selective kinase inhibitors (e.g., Staurosporine), BIM X belongs to a structural class designed to improve selectivity for PKC isoforms over other kinases like PKA.

Mechanism

BIM X functions as an ATP-competitive inhibitor .[2][3] It binds to the catalytic domain of PKC, preventing the binding of Adenosine Triphosphate (ATP). Without ATP, the kinase cannot transfer the gamma-phosphate group to its downstream substrates (e.g., MARCKS, ERK1/2, NF-κB), effectively silencing the signaling cascade.

Selectivity Profile

Understanding the inhibition profile is critical for experimental design. BIM X is highly selective for "Conventional" (cPKC) and "Novel" (nPKC) isoforms.

Target KinaseIC50 (nM)Selectivity Note
PKCα 8Highly Potent
PKCβI / βII 8 / 14Highly Potent
PKCγ 13Highly Potent
PKCε 39Potent
GSK3α/β ~200-400Off-target effect at high concentrations (>1 µM)
PKA > 2,000Poor inhibition (High selectivity window)

Experimental Design Strategy

To validate BIM X activity via Western Blot, the experiment must demonstrate differential phosphorylation . You cannot simply "blot for BIM X"; you must blot for the consequences of its presence.

The "Inhibition-Stimulation" Paradigm

Basal PKC activity in cultured cells is often low. To prove BIM X works, you must first induce PKC activity (usually with PMA/TPA) and demonstrate that BIM X prevents this induction.

Experimental Groups:

  • Vehicle Control: DMSO only (Baseline).

  • Positive Control (Stimulation): PMA treatment (Maximal Phosphorylation).

  • Experimental Group: BIM X Pre-treatment + PMA Stimulation (Inhibition).

  • Toxicity Control: BIM X only (Check for off-target effects/toxicity).

Pathway Visualization

The following diagram illustrates the PKC signaling node and the specific intervention point of Bisindolylmaleimide X.

PKC_Pathway PMA PMA / TPA (Phorbol Ester) PKC_Inactive PKC (Inactive) PMA->PKC_Inactive Activates ATP ATP PKC_Active PKC (Active) Catalytic Domain Open ATP->PKC_Active Cofactor Binding BIM_X Bisindolylmaleimide X (Ro 31-8425) BIM_X->PKC_Active Competitive Inhibition (Blocks ATP Site) PKC_Inactive->PKC_Active Substrate Substrate (e.g., MARCKS, ERK) PKC_Active->Substrate Phosphorylation P_Substrate Phospho-Substrate (Western Blot Target) Substrate->P_Substrate + PO4

Figure 1: Mechanism of Action. BIM X competes with ATP for the catalytic site of activated PKC, preventing downstream substrate phosphorylation.

Comprehensive Protocol

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve Bisindolylmaleimide X (Ro 31-8425) in high-grade DMSO (anhydrous) to a concentration of 1 mM or 5 mM .

    • Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C. Avoid freeze-thaw cycles. Protect from light.[2][4]

  • PMA (Phorbol 12-myristate 13-acetate): Prepare a 1 mg/mL stock in DMSO.[2]

Phase 2: Cell Treatment (The "Pre-Incubation" Step)

Critical Step: BIM X must be present in the cell before the activation signal arrives to effectively compete for the ATP binding site.

  • Seed Cells: Plate cells (e.g., HeLa, Jurkat, 3T3) to reach 70-80% confluency.

  • Serum Starvation (Recommended): Replace media with serum-free media for 4–16 hours prior to the experiment. This lowers basal kinase activity, reducing background noise.

  • Inhibitor Pre-treatment:

    • Add BIM X to the media.

    • Working Concentration: 10 nM – 5 µM. (Start with a dose-response: 10, 100, 500, 1000 nM).

    • Incubation: 30 minutes at 37°C.

  • Stimulation:

    • Add PMA (final conc. 10–100 ng/mL) directly to the media containing the inhibitor. Do not wash the cells.

    • Incubation: 15 – 30 minutes at 37°C.

Phase 3: Lysis & Sample Preservation

Phosphorylation is reversible and labile. You must stop phosphatase activity immediately.

  • Termination: Place cell culture plates on ice immediately. Aspirate media.

  • Washing: Wash once gently with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4) .

  • Lysis: Add ice-cold RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (EDTA-free).

    • Phosphatase Inhibitor Cocktail: Must include Sodium Fluoride (NaF) and Sodium Orthovanadate.

  • Collection: Scrape cells, collect lysate, and incubate on ice for 20 mins.

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Phase 4: Western Blotting
  • Loading: Load 20–30 µg of total protein per lane.

  • Membrane: Nitrocellulose or PVDF (0.45 µm).

  • Blocking: Use 5% BSA in TBST.

    • Note: Avoid Non-Fat Dry Milk for phospho-antibodies if possible, as milk contains casein (a phosphoprotein) which can cause high background.

  • Primary Antibodies:

    • Target: Phospho-MARCKS (Ser152/156) or Phospho-ERK1/2 (Thr202/Tyr204).

    • Control: Total MARCKS or Total ERK1/2 (to verify loading).

    • Housekeeping: GAPDH or Beta-Actin.

Data Analysis & Troubleshooting

Expected Results

In a successful experiment, you should observe:

  • Vehicle: Low/Basal signal for Phospho-target.

  • PMA Only: Strong, dark band for Phospho-target (100% signal).

  • BIM X + PMA: Dose-dependent reduction in band intensity. At 1-5 µM, the signal should return to near-basal levels.

Troubleshooting Table
IssuePossible CauseSolution
No Phospho-Signal (Positive Control) Phosphatase activity in lysateAdd fresh Na3VO4 and NaF to lysis buffer. Keep samples on ice.
PMA inactivePrepare fresh PMA stock. Ensure PMA incubation is sufficient (15-30 min).
No Inhibition (BIM X) Insufficient pre-incubationIncrease pre-incubation time to 45-60 mins.
ATP concentration too highBIM X is ATP-competitive. High intracellular ATP can reduce potency; titrate BIM X higher.
High Background Blocking with MilkSwitch to 5% BSA for blocking and antibody incubation.
Toxicity/Cell Death Off-target effectsDo not exceed 5-10 µM.[5] Check cell morphology before lysis.

References

  • Wilkinson, S. E., et al. (1993).[1] "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337.[1]

  • Toullec, D., et al. (1991).[6] "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781. (Foundational paper on the Bisindolylmaleimide class).

  • Cayman Chemical. "Bisindolylmaleimide X (hydrochloride) Product Information."

  • Abcam. "Ro 31-8425 (Bisindolylmaleimide X) Datasheet."

Sources

Method

Application Note: Optimization of Bisindolylmaleimide X (Ro 31-8425) Storage and Reconstitution for PKC Inhibition Assays

Abstract & Introduction Bisindolylmaleimide X (BIM X), also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) with high selectivity for the PKC , , , , and isozymes. It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Bisindolylmaleimide X (BIM X), also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) with high selectivity for the PKC


, 

,

,

, and

isozymes. It functions as an ATP-competitive inhibitor, making it a critical tool in dissecting PKC-mediated signal transduction pathways, particularly in T-cell proliferation and apoptosis research.

However, the experimental reliability of BIM X is frequently compromised by improper storage and handling. As an indolylmaleimide derivative, it is susceptible to oxidative degradation, hydrolysis, and photolysis. This Application Note provides a rigorous, self-validating protocol for the storage, reconstitution, and management of BIM X aliquots to ensure maximum biological activity and reproducibility.

Physicochemical Profile

Understanding the chemical limitations of BIM X is the first step in preventing degradation.

PropertySpecificationCritical Note
Chemical Name Bisindolylmaleimide X (Ro 31-8425)Hydrochloride salt is common; check label.
Molecular Weight ~461.0 g/mol Use exact MW on vial for molarity calc.
Solubility (DMSO)

5 mg/mL (up to 20 mg/mL)
Preferred solvent for stock solutions.
Solubility (Ethanol) Soluble (approx. 2-5 mg/mL)Less stable than DMSO stocks; evaporation risk.
Solubility (Water) Insoluble / Sparingly SolubleDo not dissolve directly in aqueous buffers.
Light Sensitivity HighIndole rings are photo-reactive.
Hygroscopic YesAbsorbs atmospheric moisture rapidly.

Protocol: Solid State Storage

The integrity of the lyophilized powder dictates the lifespan of the reagent.

Core Directive: The "Desiccated Cold Chain"
  • Temperature: Store the lyophilized powder at -20°C . For archival storage (>1 year), -80°C is preferred but not strictly required if desiccation is maintained.

  • Moisture Control: The vial must be kept inside a sealed secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel).

  • Light Protection: Store in amber vials or wrap the primary container in aluminum foil.

Critical Handling Step: The "Warm-Up" Rule

WARNING: Never open a frozen vial of BIM X immediately upon removal from the freezer.

  • Mechanism of Failure: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder. This leads to hydrolysis and inaccurate weighing.

  • Procedure: Allow the vial to equilibrate to Room Temperature (RT) for 30–45 minutes inside the desiccator before opening.

Protocol: Reconstitution & Aliquoting Strategy

To maximize experimental consistency, avoid repeated freeze-thaw cycles. Create single-use aliquots immediately upon reconstitution.

Reconstitution Workflow

ReconstitutionWorkflow Start Lyophilized BIM X (Warm to RT) Solvent Add Anhydrous DMSO (Target: 5-10 mM) Start->Solvent Mix Vortex & Pulse Spin (Ensure Clarity) Solvent->Mix QC Visual Inspection (Precipitate?) Mix->QC QC->Mix Cloudy Aliquot Aliquot into Amber Microtubes QC->Aliquot Clear Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the reconstitution of Bisindolylmaleimide X to ensure homogeneity and long-term stability.

Step-by-Step Procedure
  • Solvent Selection: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol for long-term storage due to its volatility.

  • Concentration: Prepare a stock solution of 5 mM to 10 mM .

    • Calculation: Mass (mg) / MW (mg/mmol) = mmol.

    • Volume: mmol / Desired Concentration (M) = Volume (L).

  • Dissolution: Add DMSO to the vial. Vortex gently. If particles persist, sonicate in a water bath for 5 minutes at RT.

  • Aliquoting:

    • Determine your typical experimental usage (e.g., if you use 5 µL per experiment, create 10 µL aliquots).

    • Dispense into sterile, amber, polypropylene microtubes .

    • Pro-Tip: If amber tubes are unavailable, use standard tubes and wrap the storage box in foil.

  • Storage of Aliquots:

    • Short Term (<1 month): -20°C.[1][2][3]

    • Long Term (>1 month): -80°C.[1][2][3]

    • Expiry: Discard aliquots after 6 months at -80°C.

Experimental Application & Pathway Logic

BIM X is used to probe the role of PKC in signaling cascades.[4] Understanding its point of intervention allows for better experimental design.

Mechanism of Action

BIM X competes with ATP for the catalytic binding site of PKC.[4] Unlike staurosporine, it maintains high selectivity for PKC over PKA and other kinases.[4]

PKC_Pathway Stimulus External Stimulus (e.g., Antigen, Phorbol Ester) Receptor Receptor Activation (GPCR / TCR) Stimulus->Receptor PLC PLC Activation Receptor->PLC DAG DAG / IP3 Production PLC->DAG PKC PKC Activation (Inactive -> Active) DAG->PKC Recruitment Substrates Phosphorylation of Downstream Substrates PKC->Substrates ATP Transfer BIM_X Bisindolylmaleimide X (ATP Competitive Inhibitor) BIM_X->PKC BLOCKS Response Cellular Response (T-Cell Proliferation / Apoptosis) Substrates->Response

Figure 2: Schematic of the PKC signaling pathway illustrating the inhibitory intervention point of Bisindolylmaleimide X.

Usage in Aqueous Buffers
  • Thaw the DMSO aliquot at RT.

  • Dilute immediately before use into the culture medium or assay buffer.

  • Solvent Control: Ensure the final DMSO concentration in the cell culture is <0.1% to avoid solvent toxicity.

  • Stability: Once diluted in aqueous buffer, BIM X is stable for <24 hours . Discard unused diluted material.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Precipitate in Thawed Aliquot DMSO freezing artifact or saturation.Warm to 37°C and vortex. If precipitate remains, the compound may have degraded or absorbed water. Discard.
Color Change (Darkening) Oxidation or Photolysis.Indolylmaleimides darken upon oxidation. Discard if color changes significantly from original yellow/orange.
Loss of Biological Activity Hydrolysis or freeze-thaw damage.Verify with a positive control (e.g., Staurosporine) and prepare fresh stock from powder.

References

  • Wilkinson, S.E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C.[4][5][6][7] Biochemical Journal, 294, 335–337.[6] Available at: [Link]

Sources

Application

Precision Dose-Response Profiling of Bisindolylmaleimide X (Ro 31-8425)

Abstract & Introduction Bisindolylmaleimide X (BIM X) , also known as Ro 31-8425 , is a highly potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) . Structurally related to staurosporine but with s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Bisindolylmaleimide X (BIM X) , also known as Ro 31-8425 , is a highly potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) . Structurally related to staurosporine but with significantly improved selectivity, BIM X acts as a competitive inhibitor at the ATP-binding site of the PKC catalytic domain.

While Bisindolylmaleimide I (GF109203X) is the most ubiquitous analog, BIM X is frequently utilized in drug discovery for its specific potency profile (IC50 ~8–15 nM for PKC isoforms) and its utility in dissecting PKC-dependent pathways in T-cell activation and receptor desensitization.

Generating an accurate dose-response curve for BIM X is critical for determining the Half-Maximal Inhibitory Concentration (IC50) . This application note outlines a rigorous protocol for generating this curve using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay. This method is chosen for its high signal-to-noise ratio and suitability for high-throughput screening (HTS) in drug development.

Key Mechanistic Insight

BIM X functions by occupying the ATP-binding pocket of the kinase. Unlike allosteric inhibitors, its efficacy is directly dependent on the concentration of ATP in the assay. Therefore, this protocol standardizes the ATP concentration at the Km(app) (apparent Michaelis constant) to ensure the IC50 values are comparable across studies (Cheng-Prusoff relationship).

Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of Bisindolylmaleimide X against ATP within the PKC catalytic cleft.

BIM_X_Mechanism PKC PKC Enzyme (Active Conformation) Complex_Active PKC-ATP Complex (Phosphorylation Active) PKC->Complex_Active + ATP Complex_Blocked PKC-BIM X Complex (Catalytically Inert) PKC->Complex_Blocked + BIM X (Competitive Binding) ATP ATP (Substrate) ATP->Complex_Active BIM Bisindolylmaleimide X (Inhibitor) BIM->Complex_Blocked Product Phosphorylated Substrate Complex_Active->Product Catalysis Substrate Protein Substrate (Ser/Thr) Substrate->Product

Figure 1: Competitive inhibition logic. BIM X competes with ATP for the catalytic pocket, preventing substrate phosphorylation.

Pre-Experimental Strategy

Solvent & Solubility
  • Solvent: BIM X is hydrophobic. Prepare the primary stock in 100% DMSO (Dimethyl Sulfoxide).

  • Solubility Limit: Soluble up to ~25 mM in DMSO.[1]

  • Critical Constraint: The final assay concentration of DMSO must be kept constant across all dose points (typically <1% v/v) to prevent solvent-induced enzyme inactivation.

Dose Range Design

To fit a 4-parameter logistic (4PL) curve accurately, the data must capture the lower plateau (0% inhibition), the linear slope, and the upper plateau (100% inhibition).

  • Estimated IC50: ~10 nM.[2]

  • Range: 4 orders of magnitude.[3][4][5]

  • Top Concentration: 10 µM (10,000 nM).

  • Bottom Concentration: 0.5 nM.

Protocol: Reagent Preparation & Serial Dilution

This workflow utilizes an "Intermediate Dilution Plate" strategy. This is the industry standard to prevent compound precipitation (which occurs when high-concentration DMSO stocks hit aqueous buffer directly) and to ensure constant DMSO concentration.

Step 1: Master Stock Preparation
  • Dissolve 1 mg of Bisindolylmaleimide X (MW: ~412.5 g/mol ) in 242 µL of anhydrous DMSO to create a 10 mM Master Stock.

  • Vortex vigorously and centrifuge briefly.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Step 2: Serial Dilution (3-Fold)

Objective: Create a 10-point dose curve in 100% DMSO.

  • Prepare a 96-well V-bottom plate (polypropylene).

  • Well A1: Add 30 µL of 10 mM Master Stock.

  • Wells A2–A10: Add 20 µL of 100% DMSO.

  • Transfer: Take 10 µL from A1 -> A2. Mix 10 times.

  • Repeat: Take 10 µL from A2 -> A3. Repeat across to A10.

  • Discard: Remove 10 µL from A10 so all wells have 20 µL.

    • Result: You now have a 1000x concentration gradient in 100% DMSO.

Step 3: Intermediate Dilution (Buffer Step)

Objective: Dilute compound into assay buffer to 4x the final concentration, reducing DMSO to 4%.

  • Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Transfer 2 µL from each well of the DMSO plate into a new plate containing 48 µL of 1x Kinase Buffer.

  • Mix well.

    • Result: 4x Working Solutions (DMSO = 4%).

    • Top Conc: 40 µM.

Protocol: Biochemical Kinase Assay (TR-FRET)

Assay Principle: PKC phosphorylates a specific peptide substrate labeled with a fluorophore. A secondary antibody labeled with a FRET donor (Terbium) binds the phosphorylated residue. Proximity induces FRET signal.

Final Assay Conditions:

  • Volume: 10 µL

  • [ATP]: 10 µM (Approx.[4] Km)

  • [DMSO]: 1%

Workflow Diagram

Assay_Workflow Step1 1. Add 2.5 µL of 4x BIM X (Intermediate Plate) Step2 2. Add 2.5 µL of 4x PKC Enzyme (0.5 ng/µL) Step1->Step2 Step3 3. Pre-Incubation (15 min @ RT) Allows Inhibitor Binding Step2->Step3 Step4 4. Add 5 µL of 2x Substrate/ATP Mix (Start Reaction) Step3->Step4 Step5 5. Incubate (60 min @ RT) Step4->Step5 Step6 6. Add 10 µL Detection Reagent (EDTA + Tb-Antibody) Step5->Step6 Step7 7. Read TR-FRET (Ex: 340nm, Em: 495/520nm) Step6->Step7

Figure 2: Step-by-step liquid handling workflow for a 384-well low-volume plate.

Detailed Steps
  • Plate Setup: Use a 384-well low-volume white microplate.

  • Inhibitor Addition: Dispense 2.5 µL of the 4x Intermediate Working Solution (from Section 4, Step 3) into assay wells.

    • Controls:

      • Min Control (0% Activity): Add 2.5 µL of 4% DMSO in buffer (no enzyme).

      • Max Control (100% Activity): Add 2.5 µL of 4% DMSO in buffer (with enzyme).

  • Enzyme Addition: Dilute PKC isozyme (e.g., PKCα) to 2 ng/µL in Kinase Buffer. Add 2.5 µL to all wells except Min Control.

  • Pre-Incubation: Centrifuge plate (1000 x g, 1 min). Incubate for 15 minutes at Room Temperature (RT). Crucial: This allows BIM X to reach equilibrium with the ATP pocket.

  • Substrate/ATP Mix: Prepare a mix of 2 µM Peptide Substrate and 20 µM ATP in Kinase Buffer. Add 5 µL to start the reaction.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination/Detection: Add 10 µL of Detection Mix (containing 10 mM EDTA to stop the kinase reaction and 2 nM Terbium-labeled anti-phospho antibody).

  • Read: Incubate 1 hour. Read on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Curve Fitting[3][6][7]

Data Normalization

Convert raw FRET ratios (Em 520nm / Em 495nm) to Percent Inhibition :



Curve Fitting (4PL)

Plot log[Inhibitor] (x-axis) vs. % Inhibition (y-axis). Fit using the 4-Parameter Logistic (Hill) Equation :



  • X: Log of concentration.

  • Y: Response (% Inhibition).

  • Top: Constrain to 100 (or float if controls are noisy).

  • Bottom: Constrain to 0.

Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should be approximately -1.0. A slope < -1.5 suggests non-specific inhibition (e.g., aggregation) or assay interference.

  • R²: > 0.95.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation or stoichiometric binding.Add 0.01% Triton X-100 to buffer; reduce enzyme concentration.
IC50 Shift > 10-fold High [ATP] competition.[4]Ensure ATP concentration is at or below Km.
Low Signal Window Substrate depletion.Reduce reaction time or enzyme concentration (ensure <10% substrate conversion).
Precipitation Direct dilution into buffer.[6]Use the "Intermediate Dilution" step (Section 4) to keep DMSO solubilized.

References

  • Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C.[7] Journal of Biological Chemistry.

  • Cayman Chemical. Bisindolylmaleimide X (Hydrochloride) Product Insert.

  • Sigma-Aldrich (Merck). Bisindolylmaleimide I & Analogs: Mechanism and Protocols.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Note: Always handle Bisindolylmaleimide X with care (wear PPE), as it is a potent bioactive compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Non-Specific Kinase Inhibition with Bisindolylmaleimide X

Product Identity: Bisindolylmaleimide X (Ro 31-8425) CAS: 145317-11-9 (Hydrochloride) Primary Target: Protein Kinase C (PKC) isoforms ( ) Critical Off-Targets: CDK2, GSK3 , PKA (at high concentrations)[1][2] Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Bisindolylmaleimide X (Ro 31-8425) CAS: 145317-11-9 (Hydrochloride) Primary Target: Protein Kinase C (PKC) isoforms (


)
Critical Off-Targets:  CDK2, GSK3

, PKA (at high concentrations)[1][2]

Introduction: The Selectivity Paradox

Bisindolylmaleimide X (BIM X) is a potent, cell-permeable, ATP-competitive inhibitor of PKC.[1][2][3] While often marketed as "selective," its selectivity is concentration-dependent .[2]

The "Selectivity Paradox" with BIM X is that to fully inhibit PKC in cells with high intracellular ATP (1–5 mM), researchers often increase the dosage to 1–5 µM. At this concentration, BIM X loses its selectivity, potently inhibiting CDK2 (Cyclin-Dependent Kinase 2) and GSK3 (Glycogen Synthase Kinase 3) . This leads to cell cycle arrest and metabolic alterations that are often mistaken for PKC-dependent phenotypes.[2]

This guide provides the protocols and troubleshooting steps required to maintain the therapeutic window and validate that your observed effects are truly PKC-mediated.[2]

Module 1: The Therapeutic Window (Data & Thresholds)

The following table illustrates the "Danger Zone." You must operate in the Green Zone to claim PKC specificity.

Target KinaseIC50 (Cell-Free)Safe Working Range Non-Specific Range Consequence of Overdose
PKC (Target) 15 nM 10 nM – 500 nM > 500 nMDesired Effect
GSK3

~10–50 nM< 10 nM> 50 nM Wnt pathway interference; Glycogen synthesis changes
CDK2 200 nM < 100 nM> 200 nM G1/S Phase Cell Cycle Arrest (False positive for anti-proliferative effects)
PKA > 1 µM< 1 µM> 2 µMcAMP signaling disruption
Visualizing the Selectivity Threshold

The diagram below maps the inhibition hierarchy.[4] Note how close the CDK2 threshold is to the PKC effective dose.

SelectivityWindow BIM_X Bisindolylmaleimide X (Ro 31-8425) PKC PKC Isoforms (Target) IC50: ~15 nM BIM_X->PKC Primary Inhibition (10-100 nM) GSK3 GSK3 alpha/beta (High Risk Off-Target) IC50: ~30-50 nM BIM_X->GSK3 Co-Inhibition (>50 nM) CDK2 CDK2 (Cell Cycle Arrest) IC50: ~200 nM BIM_X->CDK2 Non-Specific Block (>200 nM) PKA PKA (Low Risk Off-Target) IC50: >1000 nM BIM_X->PKA High Dose Only (>2 µM)

Caption: Inhibition hierarchy of Bisindolylmaleimide X. Note the proximity of CDK2 inhibition to the PKC target range.

Module 2: Optimization Protocols

Protocol A: The "Step-Down" Titration

Do not default to 5 µM. Use this protocol to determine the Minimum Effective Dose (MED).

  • Preparation:

    • Dissolve BIM X in high-grade DMSO to a 10 mM stock .

    • Critical: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles (hygroscopic).

  • Cell Synchronization (Optional but Recommended):

    • Serum starve cells for 12–24 hours to synchronize the cell cycle. This reduces baseline noise from CDK2 activity, making it easier to distinguish PKC effects.

  • Dose-Response Setup:

    • Treat cells with logarithmic dilutions: 10 nM, 30 nM, 100 nM, 300 nM, 1 µM .

    • Include a Vehicle Control (DMSO matched to the highest concentration, e.g., 0.01%).

    • Include a Negative Control : Bisindolylmaleimide V (an inactive analog) at the highest concentration (1 µM).

  • Readout:

    • Measure a specific downstream PKC substrate (e.g., phosphorylation of MARCKS or p-ERK if PKC-dependent) via Western Blot.[2]

    • Selection Rule: Choose the lowest concentration that inhibits >80% of the substrate phosphorylation. If this concentration exceeds 500 nM, your observed phenotype is likely confounded by CDK2/GSK3 inhibition.

Protocol B: The "Rescue" Validation

If BIM X causes a phenotype (e.g., apoptosis), you must prove it is PKC-dependent.

  • Overexpression Rescue: Transfect cells with a constitutively active mutant of the downstream effector (e.g., active MEK if studying PKC-RAF-MEK) that is independent of PKC.[2]

  • Result Interpretation: If BIM X still blocks the phenotype despite the rescue, the drug is acting off-target (likely downstream of PKC or on a parallel pathway like CDK2).

Module 3: Troubleshooting & FAQs

Category 1: Solubility & Handling

Q: My BIM X precipitated when I added it to the cell culture media. Why?

  • A: This occurs when the high-concentration DMSO stock hits the aqueous media too quickly ("shock precipitation").[2]

    • Solution: Perform an intermediate dilution. Dilute your 10 mM stock 1:10 in culture media (or PBS) to create a 1 mM working solution before adding it to the final cell dish. Vortex immediately.

Q: Can I store the aqueous dilution?

  • A: No. Bisindolylmaleimides are unstable in aqueous solution over long periods. Prepare fresh dilutions immediately before use.

Category 2: Experimental Artifacts

Q: I treated cells with 2 µM BIM X and saw a complete block in cell proliferation. Is this PKC inhibition?

  • A: Likely not. At 2 µM, BIM X inhibits CDK2 (IC50 ~200 nM) by >90%. You have likely induced a G1/S phase block independent of PKC.

    • Verification: Check cell cycle markers (Cyclin E, p27). If these are altered in a way inconsistent with PKC knockdown data, it is an off-target effect.

Q: My Western Blot shows reduced phosphorylation of everything (PKA substrates, S6K, etc.).

  • A: You are likely using a toxic dose (>5 µM) or the compound has degraded into toxic byproducts.

    • Check: ATP levels.[4] BIM X is ATP-competitive.[1][2][3][5] If your cells have exceptionally low ATP (metabolic stress), the drug becomes more potent and less selective.

Q: Why does BIM X show different potency in T-cells vs. HeLa cells?

  • A: Intracellular ATP concentrations vary by cell type. T-cells often have different metabolic states than cancer lines.[2] Since BIM X competes with ATP, you must re-titrate the IC50 for every new cell line.

Module 4: Experimental Workflow Diagram

Follow this decision tree to ensure rigorous data generation.

Workflow Start Start: Define Biological Question Titration Step 1: Titrate BIM X (10 nM - 1 µM) Start->Titration Check_Substrate Step 2: Measure PKC Substrate (e.g., p-MARCKS) Titration->Check_Substrate Decision Is inhibition seen at < 500 nM? Check_Substrate->Decision Validation Step 3: Specificity Controls 1. Use Bisindolylmaleimide V (Neg Ctrl) 2. siRNA Knockdown of PKC Decision->Validation Yes Redesign Redesign: 1. Check ATP levels 2. Switch to isoform-specific peptide inhibitor Decision->Redesign No Yes Likely PKC-Specific No High Risk of Off-Target

Caption: Decision tree for validating Bisindolylmaleimide X experimental results.

References

  • Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry.[5] (Note: Defines the class mechanism of ATP competition).[2]

  • Davies, S.P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.[6] (Establishes the off-target profiles including GSK3/CDK2 for Bisindolylmaleimides).

  • Cayman Chemical. Bisindolylmaleimide X (hydrochloride) Product Information.(Verifies chemical identity Ro 31-8425 and IC50 values).

  • Hers, I., et al. (1999). The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3. FEBS Letters.[5] (Highlights the GSK3 off-target risk).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Bisindolylmaleimide I (GF109203X) vs. Bisindolylmaleimide X (Ro 31-8425)

Executive Summary: The "Bottom Line" for Decision Makers In the landscape of Protein Kinase C (PKC) inhibition, Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide X (Ro 31-8425) represent two generations of ATP-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line" for Decision Makers

In the landscape of Protein Kinase C (PKC) inhibition, Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide X (Ro 31-8425) represent two generations of ATP-competitive inhibitors derived from the staurosporine scaffold. While they share a core mechanism, their structural rigidity and specific biological applications differ.[1]

  • Select Bisindolylmaleimide I (GF109203X) if you require the industry-standard "gold reference" for broad-spectrum PKC inhibition (

    
    ) with a massive volume of supporting literature validating its selectivity profile against PKA and PKC-independent pathways.
    
  • Select Bisindolylmaleimide X (Ro 31-8425) if you are investigating T-cell signaling specifically. Unlike other analogs, BIM X blocks antigen-driven T-cell proliferation while sparing IL-2 induced proliferation, offering a unique dissection tool for TCR vs. Cytokine receptor signaling.

Mechanistic & Structural Profile

Both compounds function as ATP-competitive inhibitors .[2][3] They bind to the catalytic domain of PKC, preventing the transfer of the


-phosphate from ATP to the serine/threonine residues of protein substrates.
Structural Distinction

The primary difference lies in the functional group attached to the indole nitrogen, which dictates conformational flexibility and solubility.

FeatureBisindolylmaleimide I (GF109203X)Bisindolylmaleimide X (Ro 31-8425)
Chemical Structure Contains a flexible dimethylaminopropyl chain.Contains a rigid tetrahydropyrido[1,2-a]indol ring system.
Conformation Rotational freedom allows adaptation to various kinase pockets (lower specificity potential).Conformational restriction locks the molecule, potentially increasing specificity for certain PKC conformations.
Solubility Soluble in DMSO (>5 mg/mL).Soluble in DMSO and Ethanol; often supplied as HCl salt for improved aqueous stability.
Pathway Visualization

The following diagram illustrates the PKC activation cascade and the precise intervention point of Bisindolylmaleimides.

PKC_Pathway Receptor GPCR / RTK PLC PLC (Phospholipase C) Receptor->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_Active PKC (Active Conformation) DAG->PKC_Active Ca Ca2+ Release IP3->Ca Ca->PKC_Active PKC_Inactive PKC (Inactive) PKC_Inactive->PKC_Active DAG + Ca2+ Binding P_Substrate Phospho-Substrate PKC_Active->P_Substrate Catalysis ATP ATP ATP->P_Substrate Substrate Substrate (Ser/Thr) Substrate->P_Substrate BIM Bisindolylmaleimide I / X (ATP Competitive) BIM->PKC_Active Blocks ATP Binding

Figure 1: Mechanism of Action. Bisindolylmaleimides competitively occupy the ATP-binding pocket of the active PKC complex, preventing downstream phosphorylation.[3]

Quantitative Performance Comparison

The following data aggregates IC50 values from cell-free kinase assays. Note that while potencies are similar, the "selectivity window" (ratio of PKC inhibition to off-target inhibition) is the critical metric.

Kinase Inhibition Profile (IC50)[2][3][5]
Target KinaseBisindolylmaleimide I (GF109203X)Bisindolylmaleimide X (Ro 31-8425)Note
PKC

~10 - 20 nM ~15 nM Both are highly potent against the alpha isoform.
PKC

I /

II
17 nM~15-20 nMEquipotent.[4][5]
PKC

20 nM~20 nMEquipotent.[4]
PKC

/

~100 - 200 nMVariableSlightly lower potency for novel isoforms.
PKA (cAMP-dep) > 2,000 nM> 1,000 nMBIM I has a better safety window against PKA.
GSK-3

~200 - 300 nMPotent InhibitorCritical Liability: Both compounds inhibit GSK-3

at concentrations used to fully block PKC.

Key Insight: BIM I is often cited as having a >100-fold selectivity for PKC over PKA. BIM X maintains high PKC potency but its rigid structure can alter its off-target profile against kinases like p70S6K and MSK1, though comprehensive side-by-side panels are less abundant than for BIM I.

Experimental Protocol: Validation of PKC Inhibition

To scientifically validate the performance of these inhibitors, one must demonstrate the blockade of a known PKC-dependent event. The following protocol uses Phorbol 12-myristate 13-acetate (PMA) to artificially activate PKC, measuring the phosphorylation of downstream ERK1/2 (p44/42 MAPK) or direct PKC substrates.

Workflow Visualization

Workflow Step1 Cell Seeding (HeLa or Jurkat) Step2 Serum Starvation (16-24 hrs) Step1->Step2 Step3 Pre-treatment (BIM I or X) 30 min Step2->Step3 Step4 Stimulation (PMA 200 nM) 15-30 min Step3->Step4 Step5 Lysis & Western Blot Step4->Step5

Figure 2: Experimental timeline for validating PKC inhibition in cell culture.

Detailed Methodology
  • Preparation of Stocks:

    • Reconstitute BIM I or BIM X in high-grade DMSO to a stock concentration of 10 mM .

    • Aliquot into light-protected tubes (amber) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Cell Culture & Starvation:

    • Seed cells (e.g., HeLa, 3T3, or Jurkat) to reach 70-80% confluency.

    • Crucial Step: Serum starve cells (0.5% FBS or serum-free media) for 16-24 hours prior to the experiment. This reduces basal PKC activity and synchronizes the population.

  • Inhibitor Treatment (Dose Response):

    • Prepare working solutions in warm media.

    • Treat cells with BIM I or BIM X at 1 µM, 5 µM, and 10 µM for 30 minutes prior to stimulation.

    • Note: 5 µM is the standard "saturation" dose for BIM I to ensure total PKC blockade, but be aware of GSK-3

      
       inhibition at this level.
      
  • Stimulation:

    • Add PMA (TPA) to a final concentration of 200 nM .

    • Incubate for 15-20 minutes at 37°C.

  • Lysis and Detection:

    • Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4).

    • Perform Western Blotting.

    • Primary Antibodies: Anti-Phospho-PKC Substrate Motif [(R/K)X(S/T)] or Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Control: Total ERK1/2 or GAPDH.

Expected Result: PMA treatment will induce a strong band for Phospho-ERK. Pre-treatment with BIM I or BIM X should ablate this signal in a dose-dependent manner.

Selectivity & Off-Target Liability Analysis

Scientific integrity requires acknowledging the limitations of these tools. Neither compound is "perfectly" selective.[2][3]

The GSK-3 Problem

Both BIM I and BIM X are potent inhibitors of Glycogen Synthase Kinase-3


 (GSK-3

).
  • Implication: If your readout involves Wnt signaling, glycogen synthesis, or cell cycle regulation, using these inhibitors at >1 µM may yield false positives attributed to PKC when they are actually due to GSK-3

    
     inhibition.
    
  • Mitigation: Use a specific GSK-3 inhibitor (e.g., CHIR99021) as a control arm to differentiate effects.

The T-Cell Specificity (BIM X Advantage)

A distinct advantage of Bisindolylmaleimide X appears in immunology.

  • Observation: BIM X (Ro 31-8425) inhibits antigen-driven T-cell proliferation but does not inhibit IL-2 induced proliferation.

  • Mechanism: This suggests BIM X selectively targets the PKC isoforms downstream of the T-Cell Receptor (TCR) (likely PKC

    
    ) while sparing the pathways utilized by the IL-2 receptor in this specific context, or that its rigid structure prevents it from accessing the specific kinase conformation activated by IL-2 signaling.
    
  • Application: Use BIM X when dissecting the "Competence" vs. "Progression" phases of the T-cell cycle.

References

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781.

  • Martiny-Baron, G., et al. (1993). "Selective inhibition of protein kinase C isozymes by the indolocarbazole Go 6976." Journal of Biological Chemistry, 268(13), 9194-9197. (Contextual reference for BIM specificity).

  • Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337.

  • Bit, R. A., et al. (1993). "Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction." Journal of Medicinal Chemistry, 36(1), 21-29. (Describes the synthesis and structure-activity relationship of the rigid BIM X analogs).

  • Hers, I., et al. (1999). "The protein kinase C inhibitors bisindolylmaleimide I (GF 109203X) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity." FEBS Letters, 460(3), 433-436. (Critical reference for off-target effects).

Sources

Comparative

comparing apoptotic effects of Bisindolylmaleimide X and Ro 31-8220

Technical Comparison Guide: Apoptotic Mechanisms of Bisindolylmaleimide X and Ro 31-8220 Executive Summary In the investigation of Protein Kinase C (PKC) signaling, the distinction between Bisindolylmaleimide X (Ro 31-84...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Apoptotic Mechanisms of Bisindolylmaleimide X and Ro 31-8220

Executive Summary

In the investigation of Protein Kinase C (PKC) signaling, the distinction between Bisindolylmaleimide X (Ro 31-8425) and Ro 31-8220 (Bisindolylmaleimide IX) is a critical checkpoint for experimental validity. While both are potent, ATP-competitive PKC inhibitors derived from staurosporine, they diverge significantly in their off-target kinase profiles and apoptotic mechanisms.

The Core Distinction:

  • Ro 31-8220 is a "dirty" inhibitor that frequently induces apoptosis through PKC-independent mechanisms, primarily by inhibiting MKP-1 (DUSP1) and GSK-3

    
     , leading to sustained JNK activation.
    
  • Bisindolylmaleimide X is a highly selective PKC inhibitor.[1][2][3] It typically exhibits significantly lower cytotoxicity and does not trigger the rapid, JNK-dependent apoptotic cascade seen with Ro 31-8220.

Recommendation: Researchers observing robust apoptosis with Ro 31-8220 must validate these findings using Bisindolylmaleimide X to rule out off-target MKP-1/GSK-3


 effects.

Pharmacological Profiles & Selectivity

Both compounds share the bisindolylmaleimide scaffold, designed to improve upon the non-selectivity of staurosporine. However, the functional groups on the indole rings dictate their off-target interactions.

FeatureRo 31-8220 (Bisindolylmaleimide IX) Bisindolylmaleimide X (Ro 31-8425)
Primary Target Pan-PKC (

)
Pan-PKC (

)
PKC IC

~5 - 27 nM~15 nM
GSK-3

IC

6.8 nM (Potent Off-Target)> 200 nM (Weak/Negligible)
MKP-1 Inhibition Strong (Blocks expression/activity)Minimal / None
JNK Activation Strong (Sustained, stress-induced)Weak / Transient
Other Off-Targets RSK, S6K, MSK1, Topoisomerase II

High Selectivity for PKC
Apoptotic Potency High (Often cytotoxic)Low (Cytostatic or mild)

Technical Insight: The inhibition of GSK-3


 by Ro 31-8220 is equipotent to its inhibition of PKC. If your phenotype relies on Wnt/

-catenin or glycogen synthesis, Ro 31-8220 will confound your data.

Mechanistic Divergence: The "False Positive" Apoptosis

The most common error in PKC research is attributing Ro 31-8220-induced cell death solely to PKC inhibition.

Mechanism A: Ro 31-8220 (The "Dirty" Killer)

Ro 31-8220 acts as a dual-threat agent. While it inhibits PKC, its dominant apoptotic driver is often the inhibition of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) . MKP-1 normally dephosphorylates and inactivates JNK. By blocking MKP-1, Ro 31-8220 causes hyper-phosphorylation of JNK, leading to c-Jun activation and apoptosis. This occurs independently of PKC status.[4]

Mechanism B: Bisindolylmaleimide X (The Selective Control)

Bisindolylmaleimide X inhibits PKC without suppressing MKP-1. Consequently, JNK phosphorylation remains regulated. If Bisindolylmaleimide X induces apoptosis, it is likely due to the genuine loss of PKC-mediated survival signals (e.g., NF-


B or Bcl-2 maintenance).
Pathway Visualization

The following diagram illustrates the divergence point at MKP-1 and GSK-3.

ApoptosisPathways Stimulus Apoptotic Stimulus PKC PKC Isoforms (Survival Signaling) Stimulus->PKC Ro Ro 31-8220 (Bis IX) Ro->PKC Inhibits MKP1 MKP-1 (Phosphatase) Ro->MKP1 OFF-TARGET INHIBITION GSK3 GSK-3β Ro->GSK3 Inhibits BisX Bisindolylmaleimide X (Ro 31-8425) BisX->PKC Selectively Inhibits BisX->MKP1 No Effect Apoptosis APOPTOSIS PKC->Apoptosis Survival Signal Lost JNK JNK / SAPK (Stress Kinase) MKP1->JNK Dephosphorylates JNK->Apoptosis Sustained Activation

Caption: Divergent apoptotic signaling. Ro 31-8220 induces apoptosis via off-target MKP-1 inhibition, while Bis X acts selectively on PKC.

Experimental Protocols for Validation

To distinguish between PKC-dependent apoptosis and Ro 31-8220 off-target effects, use the following "Rescue and Compare" workflow.

Protocol A: The Differential Cytotoxicity Assay

Objective: Determine if apoptosis is PKC-driven or off-target.

  • Cell Culture: Seed target cells (e.g., HeLa, HL-60, or Cardiomyocytes) in 96-well plates.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).

    • Ro 31-8220: 1

      
      M - 5 
      
      
      
      M (High likelihood of off-target effects).
    • Bisindolylmaleimide X: 1

      
      M - 5 
      
      
      
      M (PKC selective).[5]
    • Bisindolylmaleimide V: 1

      
      M - 5 
      
      
      
      M (Negative control; inactive analog).
  • Incubation: 24 to 48 hours.

  • Readout: Annexin V/PI Flow Cytometry or Caspase-3/7 Glo Assay.

  • Interpretation:

    • If Ro kills but Bis X does not: The effect is PKC-independent (likely MKP-1/JNK).

    • If Ro and Bis X kill equally: The effect is likely PKC-dependent .

Protocol B: The JNK Rescue Experiment

Objective: Confirm if Ro 31-8220 toxicity is mediated by the JNK pathway.

  • Pre-treatment: Pre-incubate cells for 1 hour with a JNK inhibitor (e.g., SP600125 , 10

    
    M).
    
  • Challenge: Add Ro 31-8220 (5

    
    M).
    
  • Western Blot Analysis (4-6 hours post-challenge):

    • Lysate Preparation: Use RIPA buffer with phosphatase inhibitors.

    • Targets: Phospho-JNK (Thr183/Tyr185), Total JNK, Cleaved Caspase-3.

  • Result Validation:

    • Ro 31-8220 alone should show High p-JNK .

    • If SP600125 prevents Ro-induced Caspase-3 cleavage, the apoptosis was an artifact of the JNK pathway, not PKC inhibition.

Summary of Recommendations

  • Never rely on Ro 31-8220 alone to claim a PKC-dependent phenotype, especially regarding cell death.

  • Use Bisindolylmaleimide X as the primary tool for defining PKC selectivity.

  • Check GSK-3 Status: If your study involves glycogen metabolism or Wnt signaling, Ro 31-8220 is unsuitable due to its nanomolar affinity for GSK-3

    
    .
    
  • Verify with Bis V: Always include Bisindolylmaleimide V (the inactive analog) to rule out non-specific toxicity from the chemical scaffold itself.

References

  • Han, Z. et al. (2000). The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death & Differentiation. Link

  • Beltman, J. et al. (1996). The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase.[6] Journal of Biological Chemistry. Link

  • Hers, I. et al. (1999). The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity.[4] FEBS Letters. Link

  • Wilkinson, S.E. et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal. Link

  • Brehmer, D. et al. (2004). Bisindolylmaleimide inhibitors of protein kinase C are potent inhibitors of the p90 ribosomal S6 kinase (RSK). Journal of Biological Chemistry. Link

Sources

Validation

Bisindolylmaleimide X (Ro 31-8425) vs. Broad-Spectrum Kinase Inhibitors: A Selectivity Guide

Executive Summary: The Selectivity Paradox In kinase research, potency is often inversely proportional to selectivity. While broad-spectrum inhibitors like Staurosporine are powerful tools for establishing total kinase s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In kinase research, potency is often inversely proportional to selectivity. While broad-spectrum inhibitors like Staurosporine are powerful tools for establishing total kinase suppression, they fail to dissect specific signaling cascades due to massive off-target collateral.

Bisindolylmaleimide X (BIM X) , chemically known as Ro 31-8425 , represents a critical evolution in the bisindolylmaleimide scaffold. Unlike its parent compound Staurosporine, BIM X retains high potency for Protein Kinase C (PKC) isozymes while structurally excluding the ATP-binding pockets of non-PKC kinases like PKA and EGFR.

This guide provides a technical comparison of BIM X against broad-spectrum alternatives, offering experimental protocols and decision frameworks for researchers requiring precise signal transduction dissection.

Chemical Identity & Mechanism of Action[1][2]

Structural Basis of Selectivity

BIM X is an ATP-competitive inhibitor.[1][2][3] Its design modifies the indolocarbazole core of Staurosporine into a bisindolylmaleimide structure. This conformational restriction prevents the molecule from fitting into the catalytic clefts of kinases that lack the specific depth or hydrophobic residues found in PKC isozymes.

  • Common Name: Bisindolylmaleimide X Hydrochloride[4][2][5]

  • Synonym: Ro 31-8425[2]

  • CAS Number: 145317-11-9 (HCl salt)

  • Target: PKC (Pan-isoform:

    
    )
    
  • Mechanism: Reversible competition with ATP at the catalytic domain.[4]

Pathway Intervention

BIM X blocks the transfer of the


-phosphate from ATP to the serine/threonine residues of PKC substrates.

PKC_Pathway Receptor GPCR / RTK PLC PLC activation Receptor->PLC DAG DAG + IP3 PLC->DAG Calcium Ca2+ Release PLC->Calcium PKC_Active PKC (Active Complex) DAG->PKC_Active Calcium->PKC_Active PKC_Inactive PKC (Inactive) PKC_Inactive->PKC_Active Translocation Substrate Substrate Phosphorylation (Raf-1, MAPK, etc.) PKC_Active->Substrate ATP Transfer BIM_X Bisindolylmaleimide X (Inhibitor) BIM_X->PKC_Active ATP Competition Response Cellular Response (Proliferation, Superoxide Burst) Substrate->Response

Figure 1: Mechanism of Action.[4] BIM X competitively binds to the ATP-binding site of the active PKC complex, preventing downstream phosphorylation of substrates like Raf-1.

Comparative Performance: BIM X vs. Alternatives

The following data highlights the "Selectivity Window"—the concentration range where PKC is inhibited but other kinases remain active.

Table 1: Inhibitory Potency (IC₅₀) Comparison[1][8][9]
Target KinaseBisindolylmaleimide X (Ro 31-8425)Staurosporine (Broad Spectrum)Bisindolylmaleimide I (GF109203X)
PKC (Rat Brain) ~15 nM ~2.7 nM~20 nM
PKA (cAMP-dep) 2,800 nM ~8.0 nM2,000 nM
Phosphorylase Kinase 1,300 nM ~1.5 nM>1,000 nM
EGFR Tyrosine Kinase >10,000 nM ~10 nM>3,000 nM
Selectivity Ratio (PKA/PKC)~186x ~3x (Poor)~100x
Critical Analysis
  • Staurosporine: Exhibits nanomolar potency against almost all kinases.[6] It is unsuitable for pathway dissection because it kills the cell via multiple apoptotic pathways simultaneously.

  • Bisindolylmaleimide I (GF109203X): The industry standard. It is highly similar to BIM X but BIM X (Ro 31-8425) often demonstrates a cleaner profile in T-cell activation studies.

  • Ro 31-8220 (Bisindolylmaleimide IX): Warning. Often confused with BIM X. Ro 31-8220 inhibits GSK3

    
    , MSK1, and S6K1 and induces apoptosis independently of PKC. BIM X is preferred when cell viability must be maintained. 
    

Experimental Protocols

Protocol A: In Vitro PKC Kinase Assay (Radiometric)

Use this protocol to validate IC50 values in a cell-free system.

Materials:

  • Purified PKC isozyme (e.g., PKC

    
    ).[7]
    
  • Substrate: Histone H1 or PKC-specific peptide (e.g., QKRPSQRSKYL).

  • 
    -
    
    
    
    P-ATP.[7][6]
  • BIM X Stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute BIM X in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl

    
    , 0.5 mM CaCl
    
    
    
    ) to 10x desired final concentrations.
  • Activation Mix: Prepare Lipid Activator (0.5 mg/mL phosphatidylserine + 0.05 mg/mL diacylglycerol) followed by sonication.

  • Reaction Assembly:

    • 10

      
      L Kinase Buffer.
      
    • 5

      
      L Lipid Activator.
      
    • 5

      
      L BIM X dilution (or DMSO control).
      
    • 5

      
      L Substrate (2 mg/mL Histone H1).
      
    • 5

      
      L Purified PKC enzyme.
      
  • Initiation: Add 10

    
    L ATP Mix (containing 10 
    
    
    
    M cold ATP + 1
    
    
    Ci
    
    
    -
    
    
    P-ATP).
  • Incubation: Incubate at 30°C for 10–15 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 75 mM Phosphoric acid (5 mins each).

  • Quantification: Dry filters and count via liquid scintillation.

Protocol B: Cell-Based Inhibition (T-Cell Proliferation)

BIM X is uniquely suited for this assay as it blocks antigen-driven proliferation without immediate cytotoxicity.

Workflow:

  • Seeding: Plate T-cells (e.g., Jurkat or primary PBMCs) at

    
     cells/mL in RPMI-1640.
    
  • Pre-treatment: Treat cells with BIM X (Concentration range: 10 nM – 500 nM) for 30 minutes prior to stimulation.

    • Note: Do not exceed 1

      
      M to maintain selectivity.
      
  • Stimulation: Add Anti-CD3/CD28 antibodies or PMA (10 ng/mL) + Ionomycin.

  • Incubation: Culture for 24–48 hours.

  • Readout: Measure proliferation via BrdU incorporation or cell viability (MTS assay) to confirm lack of toxicity compared to Staurosporine control.

Decision Matrix: Choosing the Right Inhibitor

Use this logic flow to select the appropriate inhibitor for your specific research question.

Decision_Tree Start Start: Kinase Inhibition Need Q1 Is the target PKC? Start->Q1 Q2 Do you need to kill the cell (Apoptosis Positive Control)? Q1->Q2 Yes Stauro Use Staurosporine (Broad Spectrum) Q1->Stauro No (Unknown Target) Q3 Is avoiding off-target GSK3/S6K inhibition critical? Q2->Q3 No (Signal Dissection) Q2->Stauro Yes Ro31_8220 Use Ro 31-8220 (Bisindolylmaleimide IX) Q3->Ro31_8220 No (General PKC block) BIM_X Use Bisindolylmaleimide X (Ro 31-8425) Q3->BIM_X Yes (High Specificity)

Figure 2: Inhibitor Selection Workflow. Select BIM X when high specificity is required and cell viability must be preserved.

References

  • Wilkinson, S.E., et al. (1993).[3][8] "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294, 335-337.[3][8][9]

  • Davis, P.D., et al. (1992). "Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides." Journal of Medicinal Chemistry, 35(1), 177-184.

  • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781.

  • Beltman, J., et al. (1996). "The selective protein kinase C inhibitor, Ro-31-8425, inhibits antigen-induced T cell proliferation."[2] Journal of Biological Chemistry. [Source verifies Ro 31-8425 identity]

  • Sigma-Aldrich. "Bisindolylmaleimide X Hydrochloride Datasheet."

Sources

Comparative

A Head-to-Head Comparison for the Bench: Dissecting the Potency and Specificity of Bisindolylmaleimide X and Chelerythrine Chloride in PKC Inhibition

As a Senior Application Scientist, the choice of a chemical probe is not merely a selection from a catalog; it is a critical decision that dictates the validity and interpretation of experimental outcomes. In the realm o...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the choice of a chemical probe is not merely a selection from a catalog; it is a critical decision that dictates the validity and interpretation of experimental outcomes. In the realm of signal transduction, particularly the ubiquitous Protein Kinase C (PKC) family, Bisindolylmaleimide X (also known as GF109203X) and Chelerythrine chloride are two of the most frequently utilized inhibitors. However, their efficacy and mechanisms of action are fundamentally different, a nuance often overlooked. This guide provides an in-depth, evidence-based comparison to inform the rational selection of the appropriate inhibitor for your research needs.

The Crux of the Matter: Divergent Mechanisms of Inhibition

The primary distinction between Bisindolylmaleimide X and Chelerythrine chloride lies in how they interact with the PKC enzyme. This difference has profound implications for experimental design and data interpretation.

Bisindolylmaleimide X: The ATP-Competitive Antagonist

Bisindolylmaleimide X is a highly selective and potent inhibitor that functions by competing with ATP for its binding pocket within the catalytic domain of PKC.[1][2][3] This is a common mechanism for kinase inhibitors. The structural basis for this interaction is well-understood, with crystallography showing the inhibitor occupying the ATP-binding site.[4] A critical, and often neglected, consideration for any ATP-competitive inhibitor is the physiological concentration of ATP. Intracellular ATP levels are in the millimolar range (e.g., 5 mM), whereas in vitro kinase assays are often performed at low micromolar ATP concentrations. This discrepancy can lead to a significant reduction in the inhibitor's apparent potency within a cellular context compared to biochemical assays.[1][5]

Chelerythrine Chloride: A Substrate-Focused Competitor

In contrast, Chelerythrine, a natural benzophenanthridine alkaloid, exhibits a more complex inhibitory profile. It is a potent PKC inhibitor that acts competitively with respect to the phosphate-accepting substrate (like a histone protein) and non-competitively with ATP.[6][7] This indicates that Chelerythrine binds to the catalytic domain of PKC, but at a site distinct from the ATP pocket, likely interfering with the binding of the target protein substrate.[6][7] This mechanism makes its inhibitory activity less sensitive to fluctuations in intracellular ATP concentrations, a potential advantage in cellular studies.

cluster_PKC PKC Catalytic Domain ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Bis_X Bisindolylmaleimide X Bis_X->ATP_Site Competes with ATP Chelerythrine Chelerythrine Chelerythrine->Substrate_Site Competes with Substrate cluster_prep Preparation cluster_reaction Reaction cluster_stop Termination & Detection Reagents Prepare Reaction Mix: - Buffer (Tris-HCl) - MgCl2, CaCl2 - Lipid Cofactors (PS/DAG) - Substrate (Histone H1) - [γ-32P] ATP Incubate 1. Add Inhibitor or Vehicle 2. Add Purified PKC Enzyme 3. Incubate at 30°C (e.g., 10 min) Reagents->Incubate Inhibitors Prepare serial dilutions of Bisindolylmaleimide X & Chelerythrine Inhibitors->Incubate Stop Stop reaction with Trichloroacetic Acid (TCA) Incubate->Stop Filter Collect precipitate on GF/C filters & Wash Stop->Filter Count Quantify 32P incorporation via Scintillation Counting Filter->Count Analyze Calculate % Inhibition and determine IC50 values Count->Analyze

Figure 2. Workflow for an In Vitro PKC Kinase Assay.

Detailed Protocol: In Vitro PKC Inhibition Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 10 µg/mL Phosphatidylserine, 1 µg/mL Diacylglycerol, and 100 µM of a PKC substrate (e.g., Histone H1 or a specific peptide substrate). [8][9]2. Inhibitor Addition: Add varying concentrations of Bisindolylmaleimide X, Chelerythrine chloride, or vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiate Reaction: Add 100 µM ATP spiked with [γ-³²P] ATP (to achieve ~1000 cpm/pmol). Immediately thereafter, add the purified PKC enzyme (e.g., 10-20 ng of PKCα).

  • Incubation: Incubate the reaction at 30°C for 10-15 minutes. Ensure the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper or by adding ice-cold 20% trichloroacetic acid (TCA). [9]6. Washing: If using P81 paper, wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P] ATP. If using TCA, collect the precipitate on glass fiber filters and wash. [9]7. Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the data to determine the IC₅₀ value for each inhibitor.

Validating Inhibition in a Cellular Context

Confirming inhibitor efficacy in intact cells is paramount. This involves treating cells with the inhibitor and then measuring the phosphorylation of a known downstream PKC substrate.

Cell_Culture 1. Culture cells to desired confluency Pre-treat 2. Pre-treat cells with Inhibitor or Vehicle (e.g., 30-60 min) Cell_Culture->Pre-treat Stimulate 3. Stimulate cells with a PKC activator (e.g., PMA) for a defined time Pre-treat->Stimulate Lyse 4. Lyse cells in buffer with phosphatase & protease inhibitors Stimulate->Lyse Quantify 5. Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Western 6. Perform SDS-PAGE and Western Blotting Quantify->Western Probe 7. Probe with antibodies against: - Phospho-PKC substrate - Total PKC substrate - Loading control (e.g., Actin) Western->Probe Analyze 8. Quantify band intensity and determine inhibition Probe->Analyze

Figure 3. Workflow for Cell-Based Validation of PKC Inhibition.

Causality and Controls: The logic of this workflow is to establish a clear cause-and-effect relationship. The PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) induces robust phosphorylation of a specific substrate. If the inhibitor is effective, pre-treatment should block this induced phosphorylation. Including a total protein control for the substrate is essential to ensure that the observed changes are due to phosphorylation status and not protein degradation.

Summary and Recommendations

FeatureBisindolylmaleimide X (GF109203X)Chelerythrine Chloride
Mechanism ATP-competitiveSubstrate-competitive, ATP non-competitive
Potency High (low nM range for cPKC/nPKC)Moderate (sub-µM range)
Cellular Potency Affected by high intracellular ATPLess affected by intracellular ATP
Selectivity High for PKC vs. many kinases, but known off-targets (GSK-3, p90RSK)Good for PKC vs. some kinases, but has broad, PKC-independent biological activities
Primary Use Case Potent and selective inhibition of conventional and novel PKCs in biochemical and cellular assays.An alternative mechanism inhibitor; useful when ATP-competitive effects are a concern. Requires careful validation due to off-target effects.

Final Recommendation:

  • For high-potency, selective inhibition of conventional and novel PKC isozymes, Bisindolylmaleimide X is the superior choice. Its mechanism is well-defined, and it is one of the most potent inhibitors available. However, researchers must remain cognizant of its ATP-competitive nature when translating in vitro concentrations to cellular experiments and consider potential off-target effects at higher concentrations by including appropriate controls.

  • Chelerythrine chloride should be used with caution and extensive validation. Its distinct, substrate-competitive mechanism provides a valuable alternative to ATP-competitive inhibitors. However, its lower potency and numerous documented PKC-independent effects necessitate rigorous control experiments to definitively attribute an observed phenotype to PKC inhibition. [10][11][12]It may be best employed as a secondary tool to confirm findings obtained with a more selective inhibitor like Bisindolylmaleimide X.

Ultimately, the judicious selection and application of these chemical tools, grounded in a thorough understanding of their biochemical properties, will yield more reliable and interpretable data in the exploration of PKC-mediated signaling pathways.

References

  • Knight, Z. A., & Shokat, K. M. (2007). Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. The Journal of biological chemistry, 282(39), 28938-47. [Link]

  • Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. The Journal of biological chemistry, 266(24), 15771-81. [Link]

  • Gould, C. M., Kannan, N., Taylor, S. S., & Newton, A. C. (2009). The chaperones Hsp90 and Cdc37 mediate the maturation and stabilization of protein kinase C through a conserved PXXP motif in the C-terminal tail. The Journal of biological chemistry, 284(8), 4921-35. [Link]

  • Chmura, S. J., et al. (2000). In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. Clinical cancer research : an official journal of the American Association for Cancer Research, 6(2), 737-42. [Link]

  • Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and biophysical research communications, 172(3), 993-9. [Link]

  • Antal, C. E., & Newton, A. C. (2014). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal, 460(2), 165-179. [Link]

  • Lu, D., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

  • Xu, Y. J., et al. (2001). Effects of the PKC inhibitors chelerythrine and bisindolylmaleimide I (GF 109203X) on delayed rectifier K+ currents. British journal of pharmacology, 134(7), 1467-76. [Link]

  • Komulainen, H., et al. (2003). Chelerythrine and bisindolylmaleimide I prolong cardiac action potentials by protein kinase C-independent mechanism. European journal of pharmacology, 460(2-3), 117-25. [Link]

  • Messing, R. O. (2006). Structure of catalytic domain of human protein kinase C beta II complexed with a bisindolylmaleimide inhibitor. RCSB PDB. [Link]

Sources

Validation

Precision Over Potency: The Strategic Advantage of Bisindolylmaleimide X over Staurosporine

Executive Summary: The Sledgehammer vs. The Scalpel In kinase research, the choice of inhibitor defines the integrity of your data. Staurosporine is the historical "gold standard" for potency, but its utility in signal t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sledgehammer vs. The Scalpel

In kinase research, the choice of inhibitor defines the integrity of your data. Staurosporine is the historical "gold standard" for potency, but its utility in signal transduction is fatally compromised by its promiscuity. It acts as a pan-kinase sledgehammer , inhibiting PKA, PKG, PKC, CAMK, and inducing rapid, irreversible apoptosis.

Bisindolylmaleimide X (BIM X; Ro 31-8425) represents the evolution of the scaffold into a precision scalpel . By structurally modifying the indolocarbazole core, BIM X retains high affinity for Protein Kinase C (PKC) isozymes (IC₅₀ ~15 nM) while drastically reducing off-target inhibition and, crucially, minimizing the immediate apoptotic toxicity associated with Staurosporine and even other bisindolylmaleimides (like Ro 31-8220).

This guide details why BIM X is the superior choice for dissecting PKC-specific pathways in living cells where viability must be maintained.[1]

Mechanistic Foundation: Structural Evolution[1]

The lack of selectivity in Staurosporine arises from its rigid indolocarbazole structure, which mimics the adenosine moiety of ATP so perfectly that it fits into the ATP-binding pocket of nearly all kinases.

BIM X modifies this by breaking the planarity of the ring system (converting the indolocarbazole to a bisindolylmaleimide). This conformational restriction prevents binding to the ATP pockets of PKA, EGFR, and other kinases, while retaining a high-affinity fit for the PKC catalytic domain.

Table 1: Comparative Inhibitory Profile[1][2][3]
FeatureStaurosporine Bisindolylmaleimide X (Ro 31-8425) Implication
Primary Target Pan-Kinase (PKC, PKA, PKG, CAMK, etc.)[1]PKC Isozymes (

)
BIM X allows specific attribution of phenotype to PKC.
PKC IC₅₀ ~2–5 nM~15 nM BIM X retains nanomolar potency without the noise.
Selectivity Ratio < 10-fold (vs. PKA)> 200-fold (vs. PKA)BIM X does not shut down cAMP signaling pathways.[1]
Cellular Fate Rapid Apoptosis (Mitochondrial collapse)High Viability (Reversible inhibition)BIM X allows long-term signaling studies (hours to days).[1]
Mechanism ATP Competitive (Non-selective)ATP Competitive (Conformationally Selective)Reduced off-target toxicity.[1]

The Critical Advantage: Decoupling Inhibition from Death

The most significant experimental advantage of BIM X is its reduced pro-apoptotic potential .

  • Staurosporine: Induces apoptosis so reliably it is used as a positive control for cell death assays. It triggers cytochrome c release within hours, confounding any attempt to study signaling pathways that require cell survival.

  • BIM X (Ro 31-8425): Unlike its cousin Ro 31-8220 (which can induce apoptosis independently of PKC), BIM X shows a significantly cleaner toxicity profile.[1] It blocks PKC-dependent events (like antigen-driven T-cell proliferation) without killing the cell, allowing for reversible washout experiments.[1]

Visualization: The Selectivity Filter

SelectivityFilter cluster_0 Inhibitor Input cluster_1 Kinase Targets cluster_2 Cellular Outcome Stauro Staurosporine PKC PKC Isozymes (Target) Stauro->PKC PKA PKA / PKG (Off-Target) Stauro->PKA TyrK Tyrosine Kinases (EGFR/Src) Stauro->TyrK BIMX Bisindolylmaleimide X BIMX->PKC High Affinity BIMX->PKA No Binding BIMX->TyrK No Binding Apoptosis Apoptosis / Death PKC->Apoptosis Signaling Specific Pathway Blockade PKC->Signaling Targeted Inhibition PKA->Apoptosis TyrK->Apoptosis

Figure 1: Mechanism of Selectivity. Staurosporine (Red) binds indiscriminately, leading to systemic kinase shutdown and apoptosis. BIM X (Green) selectively targets PKC, preserving other pathways and cell viability.

Experimental Protocols

Protocol A: Selective PKC Inhibition in T-Cell Activation

Objective: To distinguish between PKC-dependent (Antigen-driven) and PKC-independent (IL-2 driven) proliferation.[1]

Rationale: BIM X inhibits PKC-mediated T-cell activation (downstream of the TCR) but spares IL-2 receptor signaling (which relies on JAK/STAT), unlike Staurosporine which would block both and kill the cells.[1]

Materials:

  • Bisindolylmaleimide X Hydrochloride (Resuspend in DMSO to 5 mM stock).

  • Primary T-cells or Jurkat cells.[1]

  • Activators: Anti-CD3/CD28 antibodies (Antigen mimic) and Recombinant IL-2.[1]

Workflow:

  • Preparation: Seed T-cells at

    
     cells/mL in complete RPMI.
    
  • Pre-treatment:

    • Group 1 (Control): DMSO vehicle (0.1%).[1]

    • Group 2 (BIM X): Treat with 10–500 nM BIM X for 30 minutes.

    • Note: Do not exceed 1 µM to maintain strict selectivity.

  • Activation:

    • Split groups: Stimulate half with Anti-CD3/CD28 and half with IL-2 (50 U/mL).[1]

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Measure proliferation via [³H]-Thymidine incorporation or CFSE dilution.[1]

  • Validation:

    • Result: BIM X should potently inhibit Anti-CD3/CD28 proliferation (IC₅₀ ~15 nM) but have minimal effect on IL-2 induced proliferation.[1]

    • Staurosporine Comparison: Staurosporine would inhibit both conditions and induce massive cell death.

Protocol B: "Washout" Reversibility Assay

Objective: To prove the inhibition is reversible and non-toxic (impossible with Staurosporine).

  • Seed Cells: Adherent cells (e.g., HeLa or HEK293) on coverslips.

  • Inhibit: Treat with 100 nM BIM X for 1 hour.

  • Stimulate: Add PMA (100 nM) to induce PKC translocation.

    • Observation: BIM X prevents PKC translocation to the membrane.

  • Washout: Remove media, wash 3x with warm PBS, and replace with fresh media (no inhibitor).

  • Restimulate: Wait 2 hours, then add PMA again.

    • Observation: PKC should now successfully translocate to the membrane, proving the cell is alive and the kinase is functional.

Troubleshooting & Controls

IssueProbable CauseSolution
Unexpected Toxicity Concentration too high (> 2 µM)Titrate down.[1] Selectivity for PKC over PKA degrades above 2 µM. Keep < 500 nM for pure PKC effects.
Lack of Inhibition ATP competitionIntracellular ATP levels are high (mM range). Ensure BIM X concentration is sufficient to compete (10x IC₅₀ is a good starting point for live cells, i.e., 150 nM).
Insolubility Old DMSO stockBIM X is hydrophobic. Ensure fresh stock is prepared in anhydrous DMSO and stored at -20°C. Avoid freeze-thaw cycles.[1]

Decision Logic: When to Use Which?

DecisionTree Start Start: Kinase Inhibition Goal Q1 Is the goal to kill the cell (Apoptosis Positive Control)? Start->Q1 Q2 Is the target specifically PKC? Q1->Q2 No UseStauro USE STAUROSPORINE (Pan-Kinase / Apoptosis Inducer) Q1->UseStauro Yes Q3 Is long-term cell survival required? Q2->Q3 Yes UseOther Use Specific Inhibitor (e.g., H-89 for PKA) Q2->UseOther No (Targeting PKA/Akt/etc.) Q3->UseStauro No (Acute Assay only) UseBIMX USE BISINDOLYLMALEIMIDE X (Selective / Non-Toxic) Q3->UseBIMX Yes (Signaling Study)

Figure 2: Decision Matrix for Inhibitor Selection.

References

  • Davis, P. D., et al. (1992).[2][3] Inhibitors of protein kinase C. 2. Substituted bisindolylmaleimides with improved potency and selectivity. Journal of Medicinal Chemistry, 35(6), 994-1001. Link

  • Wilkinson, S. E., et al. (1993).[2][4] Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337.[4] Link

  • Toullec, D., et al. (1991).[2] The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry, 266(24), 15771-15781. Link

  • Abcam Product Datasheet. Bisindolylmaleimide X hydrochloride (Ro 31-8425).[1] Link[1]

  • Cayman Chemical. Bisindolylmaleimide X (hydrochloride). Link

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bisindolylmaleimide X

As a Senior Application Scientist, my primary objective is to empower your research by providing not just our products, but the critical knowledge required for their safe and effective use. This guide moves beyond a simp...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by providing not just our products, but the critical knowledge required for their safe and effective use. This guide moves beyond a simple checklist to offer a comprehensive operational plan for handling Bisindolylmaleimide X, a potent protein kinase C (PKC) inhibitor.[1][2] The causality behind each recommendation is explained to ensure that these protocols become a self-validating system within your laboratory, fostering a culture of safety and scientific integrity.

Understanding the Compound: A Proactive Stance on Safety

Bisindolylmaleimide X belongs to a class of compounds that, while powerful in research, require meticulous handling. Although some safety data sheets (SDS) may state "no known hazard," this often indicates a lack of comprehensive toxicological data rather than confirmed safety.[3] Other sources classify similar compounds as harmful if swallowed and irritating to the eyes and skin.[4] Given that Bisindolylmaleimide X is designed to be biologically active, all direct contact should be avoided. Therefore, we will operate under the principle that this material is hazardous until proven otherwise.[5] The protocols outlined below are designed to provide a robust barrier between you and the compound, ensuring your safety and the integrity of your experiments.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the foundational step in safe handling. All handling of Bisindolylmaleimide X, especially in its powdered form, should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

A. Gloves: The First Line of Defense

  • Requirement: Double gloving with chemotherapy-rated nitrile gloves is mandatory.

  • The 'Why': The outer glove provides the primary barrier, while the inner glove protects you in the event of a breach or during the doffing process. This dual-layer system is a standard practice when handling potentially cytotoxic or biologically active compounds.[6]

  • Protocol:

    • Always inspect gloves for visible tears or defects before use.

    • Ensure the outer glove extends over the cuff of your lab gown.

    • Change the outer glove immediately if you suspect contamination.

    • At a minimum, change outer gloves every 30-60 minutes during extended procedures to mitigate the risk of degradation or unseen micro-perforations.

B. Gowns and Body Protection: Shielding from Contamination

  • Requirement: A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.

  • The 'Why': A standard cotton lab coat is insufficient as it can absorb spills, holding the chemical against your personal clothing and skin. A fluid-resistant gown prevents this permeation.[7] The tight cuffs are critical for creating a seal with your inner glove.

  • Material Matters: Look for gowns tested for their resistance to chemicals. While standards exist for chemotherapy drugs, the principle of using proven resistant materials is key.[7] Materials like coated polypropylene or polyethylene offer superior protection compared to standard SMS (spunbond-meltblown-spunbond) materials.[8]

C. Eye and Face Protection: Preventing Ocular Exposure

  • Requirement: Indirectly vented chemical splash goggles or a full-face shield.

  • The 'Why': Bisindolylmaleimide X powder can easily become airborne, and solutions can splash during preparation or handling. Standard safety glasses do not provide a sufficient seal to protect from fine particulates or splashes from all angles. A face shield offers the additional benefit of protecting the entire face.[9]

D. Respiratory Protection: Managing Inhalation Risks

  • Requirement: A NIOSH-approved N95 respirator is required when handling the powdered form of Bisindolylmaleimide X outside of a containment device like a balance enclosure or fume hood.

  • The 'Why': Weighing and transferring the solid compound are the highest-risk activities for aerosolization. An N95 respirator provides effective protection against these fine airborne particles.[6][7] Note that proper use of a respirator requires a formal fit-test and training to be effective.[7]

Operational Plan: From Receipt to Disposal

A clear, procedural approach minimizes error and ensures safety at every stage of the compound's lifecycle in your lab.

Recommended PPE for Key Laboratory Tasks
TaskGlovesGownEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double NitrileDisposable, Fluid-ResistantChemical Splash GogglesN95 Respirator
Preparing Stock Solutions Double NitrileDisposable, Fluid-ResistantChemical Splash Goggles or Face ShieldNot required if in fume hood
Cell Culture Application Single NitrileLab CoatSafety GlassesNot Required
Waste Disposal Double NitrileDisposable, Fluid-ResistantChemical Splash GogglesNot Required
Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including the compound, solvents (Bisindolylmaleimide X is soluble in DMSO and Dimethyl Formamide (DMF)[5]), pipettes, tubes, and your waste container.

  • Donning PPE: Put on your PPE in the following order: gown, N95 respirator (if needed), face shield/goggles, and then two pairs of gloves. The outer glove should go over the cuff of the gown.

  • Weighing: Carefully weigh the powdered Bisindolylmaleimide X on an analytical balance inside the fume hood or a powder containment hood. Use a spatula and handle it gently to avoid creating dust.

  • Solubilization: Add the solvent to the vessel containing the powder. Cap the vessel securely and mix until the solid is fully dissolved. Stock solutions should be stored at -20°C or -80°C for long-term stability.[10][11]

  • Cleanup: After handling, decontaminate the work surface. Carefully wipe down all equipment with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove the outer gloves first, then the gown, goggles/face shield, and inner gloves. If a respirator was used, remove it last. Wash your hands thoroughly with soap and water after removing all PPE.[4]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 End Wash Hands Thoroughly Doff5->End Start Start Start->Don1

Caption: Correct sequence for donning and doffing PPE.

Emergency and Disposal Plans

Preparedness is paramount. Every member of the lab must be familiar with these procedures before handling the compound.

Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing.[12] Vigorously wash the affected area with plenty of soap and water for at least 10-15 minutes.[4][13] Seek medical attention if irritation persists.[3]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If symptoms develop, seek medical attention.

  • Ingestion: Wash out the mouth with water.[3] Call a poison control center or physician for guidance.[4] Do not induce vomiting.

Spill Response Protocol

Spill_Response Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate and restrict access Alert->Evacuate Wait Wait 30 mins for aerosols to settle (if powder) Evacuate->Wait DonPPE Don appropriate PPE: - Double gloves - Gown - Goggles - N95 Respirator Wait->DonPPE Contain Cover spill with absorbent material DonPPE->Contain Clean Clean area from outside in Contain->Clean Dispose Place all materials in a sealed hazardous waste bag Clean->Dispose Decontaminate Wipe spill area with detergent, then 70% ethanol Dispose->Decontaminate End Report incident to Safety Officer Decontaminate->End

Caption: Step-by-step workflow for responding to a chemical spill.

This structured response ensures that spills are handled safely and effectively, minimizing exposure and contamination. For large spills, always contact your institution's environmental health and safety department.

Disposal Plan

All waste generated from handling Bisindolylmaleimide X is considered hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused compound. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed waste disposal service, ensuring compliance with all local and national regulations.[3]

By integrating these safety and logistical protocols into your daily workflow, you build a foundation of trust and reliability in your research. This guide serves as your partner in that endeavor, providing value beyond the product itself.

References

  • Fisher Scientific. (2025). Safety Data Sheet for Imide-extended bismaleimide, powder, BMI-3000. Link

  • AFG Bioscience LLC. (2016). Safety Data Sheet for Bisindolylmaleimide iv. Link

  • Cayman Chemical. (2022). Product Information for Bisindolylmaleimide IX (mesylate). Link

  • MedchemExpress. (n.d.). Bisindolylmaleimide I (GF109203X). Link

  • Universitat de Barcelona. (n.d.). Basic procedures for action in case of biological emergencies. Link

  • Wasteless Bio. (n.d.). Bisindolylmaleimide X . hydrochloride. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Protein Kinase Inhibitor. Link

  • Selleck Chemicals. (n.d.). Bisindolylmaleimide I (GF109203X) | PKC inhibitor. Link

  • Sigma-Aldrich. (n.d.). Bisindolylmaleimide I. Link

  • MedchemExpress. (n.d.). Bisindolylmaleimide II (Bis II) | PKC Inhibitor. Link

  • MDPI. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Link

  • GOV.UK. (2024). What to do in a chemical emergency. Link

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Link

  • Dartmouth College. (n.d.). Emergency Response and Biohazard Exposure Control Plan. Link

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Link

  • Cleanroom Technology. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Link

  • POGO. (n.d.). Personal Protective Equipment. Link

  • PubMed. (2016). Use of personal protective equipment under occupational exposure to cytostatics. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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